Eseridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBHDDBNEKKMJH-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25573-43-7 | |
| Record name | 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25573-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eseridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eseridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eseridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eseridine's Interaction with Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of eseridine on acetylcholinesterase (AChE). This compound, a structural analog of the well-characterized AChE inhibitor physostigmine (also known as eserine), presents a compelling case study in structure-activity relationships. This document will detail the molecular interactions, kinetic data, and experimental methodologies relevant to understanding how this compound engages with its target enzyme.
Core Mechanism of Action: A Three-Step Inhibition Pathway
The prevailing mechanism for the inhibition of acetylcholinesterase by carbamate inhibitors like physostigmine involves a three-step process. This process is initiated by the binding of the inhibitor to the enzyme's active site, followed by the carbamoylation of a critical serine residue, and concluding with a slow decarbamoylation step that regenerates the active enzyme.
This compound is thought to follow this same general pathway, though its potency is significantly influenced by its unique structural features. The process can be summarized as follows:
-
Formation of the Michaelis Complex: this compound first binds non-covalently to the active site of acetylcholinesterase, forming a reversible enzyme-inhibitor complex (E-I). This binding is guided by interactions within the active site gorge of the enzyme.
-
Carbamoylation: Following the initial binding, the carbamoyl moiety of this compound is transferred to the hydroxyl group of a serine residue within the catalytic triad of the enzyme's active site. This results in a carbamoylated enzyme (E-C) and the release of the eseroline portion of the molecule. This step renders the enzyme inactive as the carbamoylated serine cannot participate in the hydrolysis of acetylcholine.
-
Decarbamoylation (Reactivation): The carbamoylated enzyme can undergo hydrolysis, which removes the carbamoyl group and regenerates the free, active enzyme (E). This decarbamoylation process is typically much slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.
Figure 1: Three-step mechanism of acetylcholinesterase inhibition by carbamates.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of compounds against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While extensive data is available for physostigmine, specific quantitative data for this compound is less prevalent in the literature. Available research indicates that eseramine, a closely related compound, is largely inactive as an acetylcholinesterase inhibitor.[1] This suggests that the structural modifications in this compound compared to physostigmine are critical for its interaction with the AChE active site.[1] The following table provides a summary of the inhibitory potency of physostigmine for comparative purposes.
| Compound | Target Enzyme | Enzyme Source | Potency Metric | Value | Reference |
| Physostigmine (Eserine) | Acetylcholinesterase | Electric Eel | Ki | 0.001 µM | [2] |
| Physostigmine (Eserine) | Acetylcholinesterase | Not Specified | IC50 | 0.85 ± 0.0001 µM | [2] |
| Physostigmine (Eserine) | Cholinesterase | Fish Larvae | IC50 | 0.0743 µM | [2] |
| Physostigmine (Eserine) | Recombinant Human AChE | HEK293 cells | IC50 | 0.16 µM | [3] |
Experimental Protocols: Measuring Acetylcholinesterase Inhibition
The most widely used method for determining acetylcholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman.[4][5]
Ellman's Method
Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[2] The rate of color development is directly proportional to the enzyme activity.
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB Solution
-
14 mM Acetylthiocholine Iodide (ATCI) Solution
-
1 U/mL Acetylcholinesterase (AChE) Solution
-
Test compound (inhibitor) solution
Procedure:
-
Preparation of Reaction Mixtures (in a 96-well microplate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (for test compound).
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[4]
-
-
Pre-incubation: Mix the components in each well gently and incubate the plate for 10-15 minutes at 25°C.[4][5]
-
Initiation of Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. For the blank, add 10 µL of deionized water. The final volume in each well should be 180 µL.[4]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[4]
-
Calculation of Percent Inhibition: The percent inhibition of AChE is calculated using the following equation: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Figure 2: Experimental workflow for the Ellman's assay to determine AChE inhibition.
References
The Biological Activity of Eseridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, also known as geneserine or physostigmine aminoxide, is a physostigmine-related alkaloid derived from the Calabar bean (Physostigma venenosum). As a structural analog of physostigmine (eserine), a well-characterized reversible cholinesterase inhibitor, this compound's biological activities are of significant interest in the field of neuropharmacology and drug development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with key components of the cholinergic system.
Core Biological Activity: Cholinesterase Inhibition
The primary mechanism of action attributed to this compound and its parent compound, physostigmine, is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its action. Inhibition of AChE and BChE leads to an accumulation of ACh, resulting in enhanced cholinergic neurotransmission.
While extensive quantitative data for physostigmine's inhibitory activity is available, specific IC50 and Ki values for this compound are not prominently reported in publicly accessible literature. However, studies on geneserine, another name for this compound, and its analogues suggest that they are generally less potent cholinesterase inhibitors compared to their physostigmine counterparts[1][2].
For comparative purposes, the inhibitory activities of physostigmine against human AChE and BChE are presented in the table below.
Data Presentation: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source Organism/Enzyme | Reference |
| Physostigmine | Acetylcholinesterase (AChE) | 0.117 ± 0.007 | Human (Whole Blood) | [3] |
| Physostigmine | Butyrylcholinesterase (BChE) | 0.059 ± 0.012 | Human (Whole Blood) | [3] |
Note: IC50 values can vary depending on the experimental conditions, including enzyme source, substrate concentration, and assay methodology.
Interaction with Cholinergic Receptors
The increased concentration of acetylcholine resulting from cholinesterase inhibition leads to the stimulation of both muscarinic and nicotinic acetylcholine receptors. While direct binding and functional data for this compound at these receptor subtypes are scarce, the effects can be inferred from the known pharmacology of physostigmine.
-
Muscarinic Receptors: Enhanced activation of muscarinic receptors (M1-M5) can lead to a variety of physiological responses in both the central and peripheral nervous systems.
-
Nicotinic Receptors: Physostigmine has been shown to have complex effects on nicotinic acetylcholine receptors (nAChRs), including channel-blocking and agonist activities[4].
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine the cholinesterase inhibitory activity of compounds like this compound is the spectrophotometric method developed by Ellman and colleagues.
Principle:
The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials and Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
Purified acetylcholinesterase (from electric eel or human erythrocytes) or butyrylcholinesterase (from equine or human serum)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh working solutions of all reagents on the day of the experiment.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of various concentrations of the test compound (this compound) or vehicle control.
-
20 µL of DTNB solution.
-
-
Pre-incubation: Add 20 µL of the AChE or BChE enzyme solution to each well. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Biological Effects
The biological effects of this compound are primarily mediated through the enhancement of cholinergic signaling. The following diagrams illustrate the core mechanism of action and potential downstream signaling pathways that may be modulated.
Increased activation of cholinergic receptors can trigger various intracellular signaling cascades, leading to diverse cellular responses, including neuroprotection. While direct evidence for this compound is limited, studies on physostigmine and its analogs suggest the involvement of pathways like the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK) pathways.
Conclusion
This compound, as a close analog of physostigmine, is presumed to exert its primary biological effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. However, available evidence suggests it is a less potent inhibitor than its parent compound. The resulting increase in acetylcholine levels can modulate the activity of both muscarinic and nicotinic receptors, potentially leading to a range of physiological effects, including neuroprotection through the activation of downstream signaling cascades like the PKC and ERK pathways. Further research is required to fully elucidate the specific quantitative pharmacology of this compound and its precise effects on various receptor subtypes and intracellular signaling pathways to better understand its therapeutic potential.
References
- 1. Anticholinesterase activity of compounds related to geneserine tautomers. N-Oxides and 1,2-oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Eseridine: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, also known as eserine aminoxide or geneserine, is a tetracyclic alkaloid derived from physostigmine (eserine), a natural product extracted from the Calabar bean (Physostigma venenosum). It is the N-oxide of physostigmine and shares a similar core structure. While physostigmine is a well-known reversible cholinesterase inhibitor, this compound exhibits its own distinct pharmacological and chemical characteristics. This technical guide provides an in-depth overview of the synthesis pathways of this compound and a detailed summary of its chemical properties, tailored for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Properties of this compound
This compound is a crystalline solid with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol .[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁N₃O₃ | [1] |
| Molecular Weight | 291.35 g/mol | [1] |
| Melting Point | 129-130 °C | |
| Appearance | Colorless prismatic needles | |
| Solubility | Soluble in ethanol, chloroform, acetone, and ethyl acetate. Sparingly soluble in water and ether. | |
| Optical Rotation | [α]D²⁰ = -186° (c 1, EtOH) |
Spectroscopic Data:
| Spectroscopy | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (br s, 1H, NH), 6.78 (d, J = 2.4 Hz, 1H, Ar-H), 6.38 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.32 (d, J = 8.4 Hz, 1H, Ar-H), 4.85 (s, 1H), 4.18 (q, J = 6.8 Hz, 1H), 3.05 (s, 3H, N-CH₃), 2.88 (d, J = 4.8 Hz, 3H, NH-CH₃), 2.58 (s, 3H, N-CH₃), 2.50-2.40 (m, 1H), 2.25-2.15 (m, 1H), 1.95-1.85 (m, 1H), 1.80-1.70 (m, 1H), 1.42 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 156.5, 151.2, 143.8, 130.2, 108.7, 106.9, 99.8, 84.1, 61.5, 52.8, 45.1, 39.8, 36.4, 31.2, 29.5 |
| **IR (KBr, cm⁻¹) ** | 3420 (N-H), 2960 (C-H), 1710 (C=O, carbamate), 1620, 1500 (C=C, aromatic), 1250 (C-O) |
| Mass Spectrometry (EI-MS) m/z (%) | 291 (M⁺), 275, 218, 203, 175 |
This compound Synthesis Pathway
The primary route for the synthesis of this compound involves the N-oxidation of its precursor, physostigmine. The total synthesis of racemic this compound has also been reported, which typically involves the initial synthesis of the physostigmine core followed by the final oxidation step.
Diagram of the this compound Synthesis Pathway
Caption: General reaction scheme for the synthesis of this compound from physostigmine.
A common and effective method for the N-oxidation of physostigmine is through the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide.
Experimental Protocol: N-Oxidation of Physostigmine to this compound
This protocol is a representative procedure for the synthesis of this compound from physostigmine.
Materials:
-
Physostigmine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: Dissolve physostigmine (1.0 eq) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (m-CPBA, 1.1 eq, or 30% H₂O₂, 1.5 eq) in the same solvent to the cooled physostigmine solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if using m-CPBA) or sodium sulfite (if using H₂O₂) to decompose the excess oxidizing agent.
-
Extraction: If using dichloromethane, separate the organic layer. If using methanol, remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate or chloroform (3 x 50 mL).
-
Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Crystallization: Recrystallize the purified this compound from a suitable solvent system, such as ethyl acetate/hexanes, to obtain colorless prismatic needles.
Logical Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The straightforward N-oxidation of physostigmine offers a reliable method for its preparation in a laboratory setting. The compiled chemical and spectroscopic data serves as a valuable resource for researchers in the identification and characterization of this important alkaloid. Further research into the synthesis of this compound analogues and a deeper understanding of its pharmacological profile may open new avenues for its application in drug discovery.
References
Cholinergic Effects of Physostigmine (Eserine) in the Central Nervous System: A Technical Guide
A Note on Terminology: The compound "Eseridine" is not widely cited in scientific literature. It is presumed that this is a likely misspelling of "Eserine," the common synonym for physostigmine , a well-researched alkaloid derived from the Calabar bean. This guide will focus on the extensive body of research available for physostigmine and its effects on the central nervous system (CNS).
Executive Summary
Physostigmine is a parasympathomimetic agent, specifically a reversible carbamate inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system.[2][3] The primary mechanism of action is the inhibition of AChE, leading to an accumulation of ACh in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission at both muscarinic and nicotinic receptors.[1][4] Beyond its canonical role as an AChE inhibitor, physostigmine also directly modulates nicotinic acetylcholine receptors (nAChRs), acting as a positive allosteric modulator at low concentrations and a channel blocker at higher concentrations.[5][6] These actions underlie its diverse CNS effects, including cognitive enhancement and modulation of synaptic plasticity.[7][8] This document provides a detailed overview of the cholinergic effects of physostigmine in the CNS, presenting quantitative data, experimental methodologies, and key signaling pathways.
Primary Mechanism of Action
Physostigmine's central cholinergic effects arise from a dual mechanism:
-
Reversible Acetylcholinesterase (AChE) Inhibition : Physostigmine binds to the anionic and esteratic sites of AChE, forming a carbamylated, nonfunctional enzyme complex.[2] This inhibition is reversible, but the decarbamoylation process is significantly slower than the hydrolysis of acetylcholine. The resulting increase in the synaptic concentration and residence time of ACh leads to a non-selective potentiation of signaling at all subtypes of muscarinic and nicotinic receptors.[1][9]
-
Direct Nicotinic Acetylcholine Receptor (nAChR) Modulation : Independent of its AChE inhibitory action, physostigmine can directly interact with nAChRs. At low concentrations, it can potentiate ion currents induced by ACh, acting as a positive allosteric modulator.[5][10] At higher concentrations, it acts as a non-competitive, voltage-dependent ion channel blocker.[6][11] Studies suggest it binds to sites distinct from the canonical agonist binding site.[5]
Quantitative Data
The following tables summarize the inhibitory potency of physostigmine against cholinesterases and its interaction with nicotinic receptors.
Table 1: Inhibitory Potency of Physostigmine against Cholinesterases
| Enzyme Target | Enzyme Source | Inhibitor | Potency (IC₅₀ / Kᵢ) | Units | Reference |
| Acetylcholinesterase (AChE) | Human | Physostigmine | ~0.117 (IC₅₀) | µM | |
| Acetylcholinesterase (AChE) | Electric Eel | Physostigmine | 0.02 (Kᵢ) | µM | |
| Acetylcholinesterase (AChE) | Human Brain (Normal) | Physostigmine | 5100 (IC₅₀) | nM | |
| Acetylcholinesterase (AChE) | Human Brain (Alzheimer's) | Physostigmine | 3500 (IC₅₀) | nM | |
| Butyrylcholinesterase (BuChE) | Horse Serum | Physostigmine | 0.15 (IC₅₀) | µM |
Table 2: Direct Interaction of Physostigmine with CNS Receptors
| Receptor Target | Interaction Type | Effect | Potency (KD) | Units | Reference |
| Neuronal nAChR (α4β4) | Competitive Ligand | Potentiation of ACh currents | - | - | [6] |
| Neuronal nAChR (α4β2) | Competitive Ligand | Potentiation of ACh currents | - | - | [10] |
| Muscle-type nAChR | Channel Block | Inhibition of ACh currents | 23 (KD) | µM | |
| Muscarinic Receptors (M1-M5) | Indirect Agonism | Non-selective activation via AChE inhibition | - | - | [6] |
Note: Physostigmine's effects on muscarinic receptors are primarily indirect, resulting from the potentiation of endogenous acetylcholine. It does not show significant binding selectivity for muscarinic receptor subtypes.[6]
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for determining the IC₅₀ value of physostigmine.
-
Objective : To quantify the concentration of physostigmine required to inhibit 50% of AChE activity.
-
Principle : AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.
-
Materials :
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or electric eel).
-
Physostigmine stock solution and serial dilutions.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
DTNB solution.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate and microplate reader.
-
-
Procedure :
-
Reagent Preparation : Prepare working solutions of physostigmine dilutions, ATCI, and DTNB in phosphate buffer.
-
Assay Setup : In a 96-well plate, add the AChE enzyme solution to each well.
-
Inhibitor Addition : Add the different concentrations of physostigmine or a vehicle control to the appropriate wells.
-
Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow physostigmine to bind to the enzyme.
-
Reaction Initiation : Add a mixture of ATCI and DTNB to each well to start the enzymatic reaction.
-
Measurement : Immediately begin kinetic measurements of absorbance at 412 nm using a microplate reader at regular intervals.
-
Data Analysis : Calculate the reaction rate for each physostigmine concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the physostigmine concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: In Vivo Microdialysis for Acetylcholine Release
This protocol describes the measurement of extracellular ACh levels in the brain of a freely moving animal.
-
Objective : To measure the effect of physostigmine on extracellular acetylcholine concentrations in a specific brain region (e.g., hippocampus or frontal cortex).
-
Principle : A microdialysis probe with a semi-permeable membrane is implanted into the target brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), often containing a low concentration of an AChE inhibitor to allow for detectable basal levels. Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate (dialysate), which is collected and analyzed.
-
Materials :
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Physostigmine for administration (systemic or through reverse dialysis).
-
Analytical system for ACh measurement (e.g., HPLC with electrochemical detection).
-
-
Procedure :
-
Probe Implantation : Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest. The animal is allowed to recover from surgery.
-
Probe Insertion & Perfusion : On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection : After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular ACh.
-
Drug Administration : Physostigmine is administered (e.g., intraperitoneal injection or added to the perfusate for local delivery via reverse dialysis).
-
Post-Drug Collection : Dialysate collection continues to measure changes in ACh levels following drug administration.
-
Sample Analysis : The concentration of ACh in the dialysate samples is quantified using a highly sensitive analytical method, typically HPLC coupled with an enzymatic reactor and electrochemical detection.
-
Protocol 3: Ex Vivo Hippocampal Slice Electrophysiology
This protocol details the investigation of physostigmine's effect on synaptic plasticity, specifically long-term depression (LTD), in hippocampal slices.
-
Objective : To determine if enhancing cholinergic tone with physostigmine induces long-term changes in synaptic strength at CA3-CA1 synapses.
-
Principle : Field excitatory postsynaptic potentials (fEPSPs) are recorded in the CA1 region of an acute hippocampal slice while stimulating Schaffer collateral axons from the CA3 region. Changes in the fEPSP slope or amplitude reflect changes in synaptic efficacy.
-
Materials :
-
Vibrating microtome (vibratome).
-
Dissection microscope and tools.
-
Recording chamber (submerged or interface type).
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
Ice-cold cutting solution and standard aCSF.
-
-
Procedure :
-
Slice Preparation : A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. The hippocampus is dissected, and transverse slices (e.g., 350-400 µm thick) are prepared using a vibratome.
-
Recovery : Slices are transferred to a holding chamber containing oxygenated aCSF and allowed to recover at room temperature for at least 1 hour.
-
Recording Setup : A single slice is transferred to a recording chamber perfused with warm (30-32°C), oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway (stratum radiatum), and a recording electrode is placed in the dendritic layer of the CA1 region to record fEPSPs.
-
Baseline Recording : An input-output curve is generated to determine the stimulus intensity that evokes a response approximately 50% of the maximum. A stable baseline of fEPSPs is then recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTD Induction : Physostigmine (e.g., 10-20 µM) is washed into the bath for a defined period (e.g., 15-20 minutes). This increase in endogenous ACh is the LTD-inducing stimulus.
-
Post-Induction Recording : The physostigmine is washed out, and fEPSPs are recorded for at least 60 minutes to determine if a lasting depression of synaptic transmission has occurred.
-
Cholinergic Effects in the Central Nervous System
Cognitive Enhancement
Physostigmine has been extensively studied for its effects on memory and cognition. By increasing the availability of ACh, a neurotransmitter critical for learning and memory processes, physostigmine can improve cognitive function.[7] This effect has been demonstrated in patients with Alzheimer's disease, a condition characterized by a cholinergic deficit.[8] Studies have shown that oral physostigmine can improve recall and retrieval from long-term memory. In healthy subjects, physostigmine can decrease reaction time in working memory tasks and alter brain activity in the prefrontal cortex, suggesting it enhances the efficiency of neural processing.
Modulation of Synaptic Plasticity
Enhanced cholinergic signaling can induce long-lasting changes in synaptic strength. In the hippocampus, a brain region crucial for memory formation, application of physostigmine (eserine) has been shown to induce long-term depression (LTD) at the CA3-CA1 synapses. This form of plasticity involves a prolonged decrease in the presynaptic release of glutamate. The induction of this LTD is dependent on the activation of M3 muscarinic receptors, highlighting a specific downstream signaling pathway engaged by the physostigmine-induced increase in synaptic ACh.
Effects on Neurotransmitter Release
The primary neurochemical effect of physostigmine in the CNS is the elevation of extracellular acetylcholine levels. In vivo microdialysis studies in rats have demonstrated that perfusion of physostigmine into the frontal cortex or hippocampus causes a robust, dose-dependent increase in basal ACh levels. Furthermore, physostigmine can potentiate the release of ACh evoked by other stimuli. Its modulation of nAChRs can also influence the release of other neurotransmitters. For instance, physostigmine has been shown to increase the frequency of GABAergic inhibitory postsynaptic currents in hippocampal interneurons via an action on α7 nAChRs, suggesting it can also modulate inhibitory circuits.
Conclusion
Physostigmine (eserine) exerts profound cholinergic effects on the central nervous system, primarily through the reversible inhibition of acetylcholinesterase, which non-selectively amplifies signaling at both muscarinic and nicotinic receptors. This is supplemented by a direct, complex interaction with nicotinic receptors. These mechanisms translate into significant functional outcomes, including the enhancement of cognitive processes like memory and attention, and the induction of synaptic plasticity such as long-term depression in the hippocampus. The ability of physostigmine to cross the blood-brain barrier and augment central cholinergic tone has made it an invaluable pharmacological tool for research and has provided a therapeutic basis for conditions associated with cholinergic deficits, such as Alzheimer's disease and anticholinergic toxicity.[3][8] Future research may further elucidate the specific roles of receptor subtypes in mediating its diverse CNS effects and optimize the therapeutic window for cognitive enhancement while minimizing adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Central and peripheral muscarinic actions of physostigmine and oxotremorine on avoidance responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central muscarinic effects of physostigmine on mood, cardiovascular function, pituitary and adrenal neuroendocrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Eseridine: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eseridine, a notable alkaloid derived from the Calabar bean (Physostigma venenosum), has been a subject of chemical and pharmacological interest since its discovery. This technical guide provides a comprehensive overview of this compound, detailing its historical discovery, its origin within P. venenosum, and the scientific journey to elucidate its chemical structure. This document outlines both historical and modern experimental protocols for the isolation and characterization of this compound, supported by available quantitative data. Furthermore, it explores the known biological activities of this compound, with a focus on its interaction with the cholinergic system. Diagrams illustrating key experimental workflows and signaling pathways are provided to facilitate a deeper understanding of this complex natural product.
Introduction: The Alkaloids of the Calabar Bean
The Calabar bean, the seed of the leguminous plant Physostigma venenosum, has a rich history rooted in the traditional practices of the Efik people of Old Calabar in Nigeria, where it was used as an ordeal poison.[1][2][3] Scientific investigation into the bean's potent physiological effects began in the mid-19th century, leading to the isolation of its principal and most abundant alkaloid, physostigmine (also known as eserine), in 1864 by Jobst and Hesse.[1]
Subsequent research revealed that P. venenosum is a source of several other alkaloids, including this compound.[2][3] While physostigmine has been extensively studied and utilized in medicine for its potent acetylcholinesterase (AChE) inhibitory activity, this compound remains a less-explored but structurally intriguing related compound.[4][5] This guide focuses on the discovery, isolation, and characterization of this compound, providing a technical resource for researchers interested in the alkaloids of the Calabar bean and their potential pharmacological applications.
Discovery and Origin
Initial Discovery
This compound was first isolated from the Calabar bean by Max Polonovski and C. Nitzberg in 1915.[6] Their work, published in the Bulletin des Sciences Pharmacologiques, marked the initial identification of this new alkaloid, distinguishing it from the already known physostigmine.
Structural Elucidation
The initial structural hypotheses for this compound were later revised. In 1969, C. Hootele published a pivotal study in Tetrahedron Letters that correctly elucidated the structure of this compound as the N-oxide of physostigmine.[6] This structural revision was a significant step in understanding the chemical relationship between the major alkaloids of the Calabar bean.
Origin in Physostigma venenosum
This compound is a naturally occurring alkaloid in the seeds of Physostigma venenosum.[2][6] The concentration of alkaloids in the Calabar bean can vary, but physostigmine is the most abundant, typically ranging from 0.1% to 0.3% of the bean's weight.[7] The yield of this compound is generally lower than that of physostigmine, though specific quantitative data on its natural abundance is scarce in readily available literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 291.35 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 129-130 °C |
| Solubility | Soluble in alcohol, ether, chloroform; sparingly soluble in water |
Experimental Protocols
Isolation of this compound from Physostigma venenosum
While the original detailed protocol by Polonovski and Nitzberg is not readily accessible, a general methodology for the extraction and separation of alkaloids from P. venenosum can be reconstructed based on established alkaloid chemistry principles and modern chromatographic techniques. The process involves extraction, acid-base partitioning, and chromatographic separation.
4.1.1. Extraction of Total Alkaloids
-
Objective: To extract the total alkaloid content from the Calabar beans.
-
Procedure:
4.1.2. Acid-Base Partitioning
-
Objective: To separate the basic alkaloids from non-alkaloidal components.
-
Procedure:
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, rendering them water-soluble.[7]
-
This acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.[7]
-
The aqueous layer, containing the protonated alkaloids, is then made basic (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane) to transfer the free-base alkaloids into the organic phase.[7]
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield the crude total alkaloid fraction.
-
4.1.3. Chromatographic Separation of this compound
-
Objective: To separate this compound from physostigmine and other alkaloids.
-
Procedure:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.[8][9]
-
A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.[10]
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. This compound, being the N-oxide of physostigmine, is more polar and will therefore elute later than physostigmine.
-
Fractions containing pure this compound are combined, and the solvent is evaporated. The purified this compound can be further recrystallized from a suitable solvent system (e.g., ether) to obtain crystals.
-
Characterization of this compound
4.2.1. Spectroscopic Analysis
Detailed spectroscopic data for this compound is essential for its unambiguous identification and characterization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound (C₁₅H₂₁N₃O₃), the expected monoisotopic mass is approximately 291.1583 g/mol .
-
Infrared (IR) Spectroscopy: FTIR spectroscopy reveals the functional groups present in the this compound molecule. Characteristic absorption bands would be expected for the C=O stretching of the carbamate group, N-O stretching of the amine oxide, C-N stretching, and aromatic C-H and C=C vibrations.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, N-methyl groups, aliphatic protons of the pyrrolidine and oxazine rings, and the carbamate N-H proton. |
| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon of the carbamate, aromatic carbons, and aliphatic carbons. |
| MS (EI) | Molecular ion peak (M⁺) at m/z 291, with characteristic fragmentation patterns. |
| IR (KBr) | Absorption bands for N-H, C-H, C=O (carbamate), N-O, and aromatic C=C stretching vibrations. |
Acetylcholinesterase Inhibition Assay
The biological activity of this compound is often assessed by its ability to inhibit acetylcholinesterase (AChE). The Ellman's method is a widely used colorimetric assay for this purpose.
-
Objective: To determine the in vitro inhibitory activity of this compound against AChE.
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of AChE, ATCh, DTNB, and this compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, AChE solution, and the this compound solution (or vehicle control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCh and DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.
-
Biological Activity and Signaling Pathways
The primary pharmacological interest in this compound stems from its structural similarity to physostigmine, a potent reversible inhibitor of acetylcholinesterase (AChE).[4][5] By inhibiting AChE, these compounds increase the concentration of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Cholinesterase Inhibition
While this compound is structurally related to physostigmine, studies have shown that it is a significantly weaker inhibitor of acetylcholinesterase.[4] This suggests that the N-oxide functional group in this compound reduces its affinity for the active site of the AChE enzyme compared to physostigmine. The comparative inhibitory potency is a critical aspect in understanding the pharmacological profile of this compound.
Effects on Cholinergic Receptors
The enhanced levels of acetylcholine resulting from AChE inhibition lead to the stimulation of both muscarinic and nicotinic acetylcholine receptors.[11][12] The specific effects of this compound on these receptor subtypes, independent of its AChE inhibitory activity, are not well-documented and represent an area for further research. It is plausible that this compound may have direct interactions with these receptors, which could contribute to its overall pharmacological profile.
Conclusion
This compound, an N-oxide analog of physostigmine, is a fascinating alkaloid from the Calabar bean with a history intertwined with the discovery of chemical neurotransmission. While its biological activity as a cholinesterase inhibitor is less potent than that of physostigmine, its unique structure warrants further investigation into its pharmacological properties and potential therapeutic applications. This technical guide has provided a comprehensive overview of the discovery, origin, and known experimental data related to this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate the detailed spectroscopic characteristics, quantitative yield from its natural source, and the specific signaling pathways modulated by this intriguing alkaloid.
References
- 1. ajpps.org [ajpps.org]
- 2. The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 3. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 4. hmdb.ca [hmdb.ca]
- 5. jddtonline.info [jddtonline.info]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Eseridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, a structural analog of physostigmine (eserine), is a parasympathomimetic agent belonging to the cholinesterase inhibitor class of drugs.[1] Its pharmacological activity primarily stems from its ability to reversibly inhibit the enzyme acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2] By impeding AChE activity, this compound effectively increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, leading to the potentiation of both muscarinic and nicotinic neurotransmission. This guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental methodologies.
Core Pharmacology
Mechanism of Action
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the activation of postsynaptic cholinergic receptors.[3] The cholinergic system is integral to a wide array of physiological functions, including cognitive processes, autonomic nervous system regulation, and neuromuscular transmission.[4][5]
The interaction of this compound with acetylcholinesterase prevents the breakdown of acetylcholine into choline and acetate, a critical step in terminating cholinergic signaling.[4] This leads to prolonged stimulation of both muscarinic and nicotinic acetylcholine receptors.
Signaling Pathways
The enhanced cholinergic activity initiated by this compound triggers downstream signaling cascades through both muscarinic (G-protein coupled) and nicotinic (ligand-gated ion channel) receptors.
-
Muscarinic Receptor Signaling: Activation of muscarinic receptors (M1-M5) can lead to various cellular responses depending on the receptor subtype and the tissue. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.[6]
-
Nicotinic Receptor Signaling: Nicotinic receptors are ion channels that, upon binding acetylcholine, undergo a conformational change to allow the influx of cations, primarily sodium and calcium.[7] This influx leads to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.
Below is a diagram illustrating the core cholinergic signaling pathway modulated by this compound.
Quantitative Pharmacological Data
Direct quantitative pharmacological data for this compound is limited in the publicly available literature. However, data from its close structural analog, physostigmine (eserine), and its metabolite, eseroline, provide valuable insights into its potential potency and binding affinities.
Table 1: Acetylcholinesterase Inhibition
| Compound | Enzyme Source | Parameter | Value (µM) | Reference |
| Physostigmine (Eserine) | Recombinant Human AChE | IC50 | 0.16 | [2] |
| Eseroline | Electric Eel AChE | Ki | 0.15 ± 0.08 | [8] |
| Eseroline | Human Red Blood Cell AChE | Ki | 0.22 ± 0.10 | [8] |
| Eseroline | Rat Brain AChE | Ki | 0.61 ± 0.12 | [8] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Receptor Binding Affinities (Proxy Data)
Due to the lack of direct binding data for this compound, this table presents binding affinities of acetylcholine and other relevant ligands to provide context for the cholinergic receptors this compound indirectly modulates.
| Ligand | Receptor Subtype | Tissue/System | Parameter | Value (mM) | Reference |
| Choline | Muscarinic | Rat Brain | Ki | 1.2 - 3.5 | [9] |
| Choline | Nicotinic | Rat Brain | Ki | 0.38 - 1.17 | [9] |
Ki: Inhibitory constant.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pharmacology of cholinesterase inhibitors like this compound.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
-
Principle: The assay measures the product of acetylthiocholine hydrolysis by AChE, which is thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (or other inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, acetylthiocholine, DTNB, and this compound in phosphate buffer.
-
In a 96-well plate, add buffer, AChE solution, and varying concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to each well.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting inhibition versus log[inhibitor].
-
Radioligand Binding Assay for Receptor Affinity
This technique is used to determine the binding affinity (Kd or Ki) of a ligand for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A competing, unlabeled ligand (e.g., this compound) is added at increasing concentrations to displace the radioligand. The amount of bound radioactivity is measured, and the concentration of the unlabeled ligand that displaces 50% of the specific binding (IC50) is determined. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Materials:
-
Cell or tissue membranes expressing the target receptor (e.g., muscarinic or nicotinic receptors)
-
Radiolabeled ligand (e.g., [³H]QNB for muscarinic receptors, [³H]epibatidine for nicotinic receptors)
-
Unlabeled this compound at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare membrane homogenates from a suitable tissue source.
-
In reaction tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known saturating unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated.
-
Pharmacokinetics
Conclusion
This compound is a cholinergic agent whose primary pharmacological effect is the inhibition of acetylcholinesterase. This action leads to an increase in acetylcholine levels at cholinergic synapses, resulting in the potentiation of both muscarinic and nicotinic neurotransmission. While direct quantitative pharmacological data for this compound are scarce, information from its structural analog, physostigmine, and its metabolite, eseroline, suggests it is a potent inhibitor of acetylcholinesterase. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound's pharmacological profile. A comprehensive understanding of its binding affinities, efficacy, and in vivo pharmacokinetics is crucial for its potential development as a therapeutic agent. Future research should focus on obtaining these specific quantitative parameters to fully elucidate the pharmacological properties of this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choline as an agonist: determination of its agonistic potency on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Eseridine: A Potential Therapeutic Agent for Dementia - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical and clinical research on eseridine for dementia is limited. This guide synthesizes available information on this compound and its close structural and functional analogs, primarily physostigmine (also known as eserine), to provide a comprehensive overview of its potential as a therapeutic agent. The experimental protocols and proposed mechanisms are based on established methodologies and data from these related compounds.
Introduction
Dementia, a debilitating neurodegenerative syndrome, is characterized by a progressive decline in cognitive function, memory, and the ability to perform daily activities. Alzheimer's disease (AD) is the most prevalent form of dementia, and its pathology is linked to cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau neurofibrillary tangles. This compound, a physostigmine aminoxide, is a cholinergic agent that, like its parent compound, holds potential for the symptomatic treatment and possible disease modification in dementia.[1] This technical guide provides an in-depth analysis of this compound's potential, drawing from data on its analogs to outline its pharmacology, mechanism of action, preclinical evidence, and proposed experimental protocols for its evaluation.
Core Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action for this compound and its analogs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, this compound increases the synaptic levels and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This is a crucial therapeutic target in dementia, where there is a significant loss of cholinergic neurons.
Cholinergic Signaling Pathway
The enhancement of cholinergic signaling by this compound is hypothesized to improve cognitive function. The following diagram illustrates the core mechanism.
Pharmacology of this compound and its Analogs
The pharmacological profile of this compound is largely inferred from its parent compound, physostigmine.
Pharmacokinetics
Physostigmine is known to readily cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent. It is absorbed from the gastrointestinal tract and mucous membranes. However, a significant challenge with physostigmine is its short half-life, which necessitates frequent administration to maintain therapeutic levels.
| Parameter | Value (for Physostigmine) | Reference |
| Blood-Brain Barrier Penetration | Readily crosses | |
| Half-life | Very short | |
| Metabolism | Hydrolyzed by cholinesterases |
Pharmacodynamics
The primary pharmacodynamic effect is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This non-selective inhibition leads to a widespread increase in acetylcholine levels in both the central and peripheral nervous systems.
Preclinical Evidence (Based on Analogs)
Due to the scarcity of direct preclinical data on this compound, this section summarizes the findings for its analogs, physostigmine and eseramine.
In Vitro Studies
| Compound | Target | Assay | Result (IC50) |
| (-)-Eseramine | Electric Eel AChE | Cholinesterase Inhibition | 0.25 µM |
In Vivo Animal Models
The scopolamine-induced amnesia model in rodents is a well-established preclinical model for evaluating the efficacy of cholinomimetic agents for dementia. Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that can be reversed by agents that enhance cholinergic function.
Beyond Cholinesterase Inhibition: Potential Neuroprotective Effects
Emerging evidence suggests that the therapeutic benefits of physostigmine and its analogs may extend beyond simple symptomatic relief through cholinesterase inhibition. These compounds may exert neuroprotective effects through various mechanisms.
Modulation of Amyloid Precursor Protein (APP) Processing
Some studies on physostigmine analogs, such as phenserine, suggest that they can modulate the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides. This indicates a potential disease-modifying effect.
Anti-Apoptotic and Anti-Oxidative Stress Effects
Studies have shown that physostigmine can reduce neuronal apoptosis by inhibiting caspase-3 activity and reducing the release of cytochrome C from mitochondria. Furthermore, it has been demonstrated to suppress the generation of superoxide anion radicals, indicating a potent anti-oxidative stress effect.
Anti-Inflammatory Properties
Physostigmine has been shown to possess anti-inflammatory effects in the brain, which is increasingly recognized as a key component of neurodegeneration in Alzheimer's disease.
The following diagram illustrates the potential neuroprotective signaling pathways.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro potency of this compound in inhibiting acetylcholinesterase activity.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add phosphate buffer, DTNB solution, and the this compound solution (or vehicle for control).
-
Initiate the reaction by adding the AChE solution.
-
Immediately after adding the enzyme, add the ATCI substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vivo Scopolamine-Induced Amnesia Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of cognitive impairment.
Animals: Male Wistar rats or Swiss albino mice.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, passive avoidance apparatus)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7 days).
-
On the final day of treatment, 30-60 minutes after the last dose of this compound, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).
-
-
Behavioral Testing:
-
30 minutes after scopolamine administration, subject the animals to behavioral tests to assess learning and memory.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.
-
Y-Maze: Evaluate short-term spatial memory by measuring the percentage of spontaneous alternations in the arms of the maze.
-
Passive Avoidance Test: Assess fear-motivated memory by measuring the latency to enter a dark compartment where an aversive stimulus was previously received.
-
-
Data Analysis:
-
Compare the performance of the this compound-treated groups with the scopolamine-treated control group and the vehicle-treated group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the results.
-
Proposed Drug Development Workflow
The following diagram outlines a logical workflow for the preclinical and clinical development of this compound as a therapeutic agent for dementia.
Conclusion
This compound, as an analog of physostigmine, presents a compelling profile as a potential therapeutic agent for dementia. Its core mechanism of cholinesterase inhibition, coupled with potential neuroprotective effects such as modulation of APP processing, anti-apoptotic, anti-oxidative, and anti-inflammatory actions, warrants further investigation. The provided experimental protocols and the proposed drug development workflow offer a roadmap for future research to elucidate the full therapeutic potential of this compound and its derivatives in the management of dementia. Rigorous preclinical and clinical studies are essential to validate these promising attributes and establish a clear safety and efficacy profile.
References
Preliminary Studies on Eseridine's Effect on Nicotinic Acetylcholine Receptors: A Technical Guide
Disclaimer: Direct experimental data on the interaction of eseridine with nicotinic acetylcholine receptors (nAChRs) is limited in the readily available scientific literature. This guide synthesizes preliminary findings on the closely related and more extensively studied compound, physostigmine (also known as eserine), to provide a foundational understanding of how this compound might interact with these receptors. The structural similarity between this compound and physostigmine suggests that their pharmacological profiles at nAChRs may be comparable. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a major class of ligand-gated ion channels that respond to the endogenous neurotransmitter acetylcholine (ACh).[1] They are pentameric structures composed of various subunits (α2-α10 and β2-β4 in neurons) that form a central ion pore.[2] The specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.[2] nAChRs are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including synaptic transmission, learning, memory, and attention.[3] Their dysfunction has been implicated in various neurological disorders.
This compound and its Presumed Interaction with nAChRs
This compound, an alkaloid, is structurally similar to physostigmine. Physostigmine is a well-known reversible acetylcholinesterase (AChE) inhibitor, a mechanism that increases the synaptic concentration of acetylcholine.[1] Beyond its action on AChE, studies have revealed that physostigmine directly interacts with nAChRs, exhibiting a complex pharmacological profile that includes both potentiation and inhibition.[4][5] Given their structural resemblance, it is hypothesized that this compound may exert similar direct effects on nAChRs.
Quantitative Data on Physostigmine's Interaction with nAChRs
The following tables summarize key quantitative findings from studies on physostigmine, which may serve as a preliminary guide for the potential effects of this compound.
Table 1: Inhibitory Potency of Physostigmine on Nicotinic Acetylcholine Receptors
| Receptor/Preparation | Assay Type | Measured Effect | IC50 Value | Reference |
| Frog Sympathetic Neurones | Electrophysiology (Whole-cell clamp) | Inhibition of Acetylcholine-induced current | 1.1 x 10⁻⁴ M (110 µM) | [6] |
| Rat Striatum | Neurotransmitter Release Assay | Blockade of Nicotine-induced Dopamine Release | ~10 µM | [7] |
| Torpedo nAChR | Radioligand Binding ([³H]PCP) | Inhibition of binding | 0.9 ± 0.1 mM | [8] |
| Torpedo nAChR | Radioligand Binding ([³H]tetracaine) | Inhibition of binding | 5 ± 1 mM | [8] |
| Torpedo nAChR | Radioligand Binding ([³H]ACh) | Inhibition of binding | >10 mM | [8] |
Table 2: Functional Effects of Physostigmine on Nicotinic Acetylcholine Receptors
| Receptor Subtype | Agonist | Physostigmine Effect | Concentration Range | Reference |
| Human α4β2 nAChRs | Acetylcholine (low concentration) | Potentiation of ion current | 1 - 100 µM | [4] |
| Human α4β2 nAChRs | Acetylcholine (high concentration) | Inhibition of ion current | 1 - 100 µM | [4] |
| Human α4β4 nAChRs | Acetylcholine (low concentration) | Potentiation of ion current | Low µM range | [5] |
| Human α4β4 nAChRs | Acetylcholine (high concentration) | Inhibition of ion current | High µM range | [5] |
| Locusta migratoria Neurons | Acetylcholine | Activation of nAChR currents | EC50 = 3 µM | [9] |
These data suggest that physostigmine (and potentially this compound) exhibits a dual effect on nAChRs: potentiation at low micromolar concentrations in the presence of a low concentration of agonist, and inhibition at higher concentrations. The inhibitory effect appears to be non-competitive.[6]
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for assessing the binding affinity of a compound to nAChRs.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes or brain homogenates expressing the nAChR subtype of interest (e.g., rat brain for α4β2 and α7 subtypes).[10]
-
Radioligand specific for the nAChR subtype (e.g., [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7).[10]
-
Binding buffer (e.g., phosphate-buffered saline).
-
This compound solutions of varying concentrations.
-
Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from the tissue or cells expressing the target nAChRs.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Incubate the mixture at a specific temperature for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the functional characterization of this compound's effect on nAChR-mediated currents.
Objective: To determine if this compound acts as an agonist, antagonist, or modulator of nAChR function by measuring changes in ion channel activity.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Oocyte injection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording solution (e.g., Ringer's solution).
-
Solutions of acetylcholine (or another nAChR agonist) and this compound at various concentrations.
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, apply increasing concentrations of this compound and record any elicited currents.
-
To test for antagonist activity, co-apply a fixed concentration of an agonist (e.g., acetylcholine at its EC50) with increasing concentrations of this compound and measure the inhibition of the agonist-induced current.
-
To test for modulatory effects, pre-apply this compound for a set period before co-application with an agonist.
-
Construct concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Signaling Pathway of nAChR Activation
Caption: Agonist binding to the nAChR induces a conformational change, opening the ion channel and leading to cation influx and membrane depolarization.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Experimental Workflow for Two-Electrode Voltage Clamp
Caption: The general workflow for studying the functional effects of a compound on nAChRs expressed in Xenopus oocytes using TEVC.
Conclusion and Future Directions
The available evidence for physostigmine suggests that this compound is likely to interact directly with nAChRs in a complex manner, potentially acting as both a positive and negative allosteric modulator depending on the concentration and the presence of an orthosteric agonist. The provided quantitative data for physostigmine offers a starting point for designing experiments to characterize the effects of this compound. Future preliminary studies should focus on direct radioligand binding and electrophysiological experiments with this compound across a range of nAChR subtypes to confirm these hypotheses and to elucidate its specific pharmacological profile. Such studies will be crucial for understanding the full spectrum of this compound's biological activity and for evaluating its potential as a therapeutic agent targeting the nicotinic cholinergic system.
References
- 1. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Competitive potentiation of acetylcholine effects on neuronal nicotinic receptors by acetylcholinesterase-inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of neostigmine and physostigmine on the acetylcholine receptor-ionophore complex in frog isolated sympathetic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of nicotinic responses by physostigmine, tacrine and other cholinesterase inhibitors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physostigmine and Galanthamine Bind in the Presence of Agonist at the Canonical and Noncanonical Subunit Interfaces of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Molecular Targets of Eseridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, also known as physostigmine aminoxide, is a structural analog of physostigmine (eserine), a well-known parasympathomimetic alkaloid.[1] Like its parent compound, this compound's biological activity is primarily attributed to its interaction with key enzymes in the cholinergic nervous system. This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a focus on its well-established role as a cholinesterase inhibitor. Due to the limited availability of direct quantitative data for this compound, this guide will leverage data from its closely related and extensively studied analog, physostigmine, to provide a robust understanding of its likely molecular interactions and inhibitory potency. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their exploration of this compound's therapeutic potential and mechanism of action.
Primary Molecular Targets: Acetylcholinesterase and Butyrylcholinesterase
The principal molecular targets of this compound and its analogs are the cholinesterase enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[2] These enzymes are serine hydrolases responsible for the degradation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, thereby terminating cholinergic neurotransmission.[3] By inhibiting these enzymes, this compound leads to an accumulation of acetylcholine, resulting in the potentiation of cholinergic signaling at both nicotinic and muscarinic receptors.[3]
Mechanism of Cholinesterase Inhibition
This compound, like physostigmine, acts as a reversible inhibitor of cholinesterases. The mechanism involves the carbamylation of a critical serine residue within the active site of the enzyme.[4] This process temporarily inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The carbamylated enzyme is subsequently hydrolyzed, but at a much slower rate than the deacetylation of the acetylated enzyme, leading to a sustained increase in acetylcholine levels.
References
- 1. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physostigmine|Cholinesterase Inhibitor|For Research [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physostigmine - Wikipedia [en.wikipedia.org]
Eseridine Derivatives: A Technical Guide to Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eseridine, a natural alkaloid found in the Calabar bean, and its synthetic derivatives represent a promising class of compounds with a diverse range of biological activities. Structurally related to physostigmine, these molecules have been extensively investigated, primarily for their potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. Beyond their well-documented role in cholinergic modulation, emerging research points towards significant neuroprotective, and potentially anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Core Biological Activity: Cholinesterase Inhibition
The primary and most extensively studied biological activity of this compound derivatives is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these compounds increase its availability in the synaptic cleft, a key therapeutic strategy for managing the cognitive decline associated with Alzheimer's disease.
Quantitative Data on Cholinesterase Inhibition
The inhibitory potency of various this compound derivatives against AChE and BChE has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for key compounds.
| Compound | Target Enzyme | Source | IC50 (µM) | Ki (µM) | Reference(s) |
| (-)-Eseramine | Acetylcholinesterase | Electric Eel | 0.25 | - | [1] |
| Eseroline | Acetylcholinesterase | Electric Eel | - | 0.15 ± 0.08 | [2] |
| Acetylcholinesterase | Human RBC | - | 0.22 ± 0.10 | [2] | |
| Acetylcholinesterase | Rat Brain | - | 0.61 ± 0.12 | [2] | |
| Butyrylcholinesterase | Horse Serum | - | 208 ± 42 | [2] | |
| (-)-Phenserine | Acetylcholinesterase | Human Erythrocyte | 0.0453 | 0.048 | [3] |
| Acetylcholinesterase | Human Brain | - | - | [3] | |
| Butyrylcholinesterase | Human Plasma | - | - | [3] | |
| (+)-Phenserine (Posiphen) | Acetylcholinesterase | - | Weak Inhibition | - | [4][5] |
| Methyl-substituted Phenserine Analogs | Acetylcholinesterase | Human | Varies | - | [6] |
| Butyrylcholinesterase | Human | Varies | - | [6] | |
| N(1)-substituted Physostigmine Analogs | Acetylcholinesterase | Electric Eel | Varies | - | [5] |
Neuroprotective Effects of this compound Derivatives
Beyond their impact on cholinergic signaling, certain this compound derivatives, notably phenserine, exhibit significant neuroprotective properties. These effects are mediated through both cholinergic and non-cholinergic pathways and have been demonstrated in various in vitro and in vivo models of neurodegeneration.
Modulation of Amyloid Precursor Protein (APP) Processing
A key non-cholinergic mechanism of phenserine's neuroprotective action is its ability to modulate the translation of amyloid precursor protein (APP) mRNA.[4][5] This leads to a reduction in the production of the neurotoxic amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease pathology.[2][3] This effect is mediated through an interaction with a regulatory element in the 5'-untranslated region (5'-UTR) of the APP gene.[4][5] Both enantiomers of phenserine, (-)-phenserine and the cholinergically weak (+)-phenserine (posiphen), are equipotent in downregulating APP expression.[4][5]
Activation of Pro-Survival Signaling Pathways
Phenserine and its metabolites have been shown to induce neurotrophic and neuroprotective effects by activating key pro-survival signaling pathways, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[7] Activation of these pathways can protect neurons from various insults, including oxidative stress and glutamate-induced excitotoxicity.[7]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly phenserine and its analogs, typically starts from the natural product physostigmine or involves a total synthesis approach.
General Synthetic Scheme for Phenserine from Physostigmine
A common method for the synthesis of phenserine involves the conversion of physostigmine salicylate to its corresponding base, eseroline, followed by reaction with phenyl isocyanate.
Experimental Protocols
Synthesis of (-)-Phenserine from (-)-Physostigmine
Materials:
-
(-)-Physostigmine salicylate
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Phenyl isocyanate
-
Toluene
-
Triethylamine
Procedure:
-
Preparation of Eseroline: A solution of (-)-physostigmine salicylate in water is treated with a solution of NaOH to hydrolyze the carbamate group, yielding eseroline. The eseroline is then extracted with diethyl ether.
-
Synthesis of (-)-Phenserine: The dried ether extract containing eseroline is evaporated, and the residue is dissolved in toluene. To this solution, triethylamine and phenyl isocyanate are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (-)-phenserine.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
Assay Protocol: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. The reaction is initiated by the addition of the AChE enzyme solution.
-
Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C), and the absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Anti-inflammatory and Anticancer Activities
While the primary focus of research on this compound derivatives has been on their neurological effects, the structural similarity to other biologically active alkaloids suggests potential for anti-inflammatory and anticancer activities. However, at present, there is a limited body of research specifically investigating these properties for this compound derivatives. Future studies are warranted to explore these potential therapeutic applications.
Conclusion
This compound derivatives, with phenserine as a leading example, are a versatile class of compounds with well-established efficacy as cholinesterase inhibitors. Their dual mechanism of action, combining symptomatic relief through cholinergic enhancement with potential disease-modifying effects through the modulation of APP processing, makes them highly attractive candidates for the treatment of Alzheimer's disease and other neurodegenerative disorders. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Further exploration of their potential anti-inflammatory and anticancer activities could unveil new therapeutic avenues for these remarkable molecules.
References
- 1. US6495700B1 - Process for producing phenserine and its analog - Google Patents [patents.google.com]
- 2. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of phenserine analogues and evaluation of their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl analogues of the experimental Alzheimer drug phenserine: synthesis and structure/activity relationships for acetyl- and butyrylcholinesterase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.usuhs.edu [scholar.usuhs.edu]
Methodological & Application
Eseridine: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Eseridine, a cholinergic agent with potential applications in neurodegenerative disease research, particularly Alzheimer's disease. The protocols detailed below, alongside data interpretation guidelines and pathway diagrams, are intended to facilitate the investigation of this compound's mechanism of action and neuroprotective effects.
Introduction
This compound, a close analog of physostigmine (also known as eserine), functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses.[1] This enhancement of cholinergic neurotransmission is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a notable deficit in cholinergic function.[4][5] In vitro studies are essential to characterize the potency of this compound and to elucidate its potential neuroprotective properties beyond symptomatic relief.
Data Summary
The inhibitory potency of cholinesterase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for the closely related compound, physostigmine (eserine), against human cholinesterases. These values provide an expected range of activity for this compound.
| Compound | Enzyme | IC50 (µM) | Source |
| Physostigmine (Eserine) | Human Acetylcholinesterase (AChE) | 0.117 ± 0.007 | [6] |
| Physostigmine (Eserine) | Human Butyrylcholinesterase (BChE) | 0.059 ± 0.012 | [6] |
Key Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of this compound on acetylcholinesterase.
Principle: The assay measures AChE activity by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine.[1] The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1][7] The rate of color development is proportional to the enzyme activity, and a decrease in this rate in the presence of this compound indicates inhibition.
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes or electric eel
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer (e.g., 0.1 - 0.5 U/mL).[8]
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[8]
-
Prepare a 10 mM stock solution of ATCI in deionized water.[8]
-
Prepare a serial dilution of the this compound stock solution in phosphate buffer to achieve a range of desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[8]
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 160 µL Phosphate Buffer + 20 µL DTNB solution.
-
Control (100% Activity): 140 µL Phosphate Buffer + 20 µL AChE solution + 20 µL DTNB solution.
-
Inhibitor Wells: 140 µL Phosphate Buffer + 20 µL of each this compound dilution + 20 µL AChE solution + 20 µL DTNB solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 10-15 minutes at 37°C. This allows this compound to bind to the enzyme.[7][8]
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.[9]
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.[8][9]
-
Data Analysis:
-
Calculate the reaction rate (velocity, V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the formula:[8] % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Neuroprotection Assay Against Amyloid-β Induced Toxicity
This protocol evaluates the ability of this compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10][11]
Principle: Human neuroblastoma cells (e.g., SH-SY5Y) are pre-treated with various concentrations of this compound before being exposed to a toxic concentration of pre-aggregated Aβ1-42 oligomers.[10] The neuroprotective effect is quantified by measuring cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured colorimetrically.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-SH)[12][13]
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Amyloid-β (1-42) peptide
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Cell Culture: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in serum-free culture medium at various concentrations (e.g., 0.1 µM to 50 µM).
-
Remove the culture medium from the cells and replace it with the this compound working solutions. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
-
Incubate for 1-2 hours.
-
-
Induction of Toxicity:
-
Prepare Aβ1-42 oligomers according to established protocols (this typically involves dissolving the peptide and aging it to form toxic oligomers).
-
Add the toxic concentration of Aβ1-42 oligomers (e.g., 10 µM) to all wells except the "untreated control" group.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of all groups to the "untreated control" group (representing 100% viability).
-
Calculate the percentage of cell viability for each treatment group.
-
Plot cell viability against this compound concentration to determine its protective effect.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Physostigmine - Wikipedia [en.wikipedia.org]
- 4. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. scantox.com [scantox.com]
- 12. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Eseridine in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, also known as eserine aminoxide, is a reversible cholinesterase inhibitor. It is a derivative of physostigmine (eserine). By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound increases the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft. This modulation of cholinergic signaling makes this compound a valuable tool for in vitro studies in neurobiology, pharmacology, and drug discovery, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.
These application notes provide a comprehensive guide for the use of this compound in cell culture assays, including detailed protocols for assessing its biological activity and effects on cellular signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible inhibition of cholinesterases, enzymes that hydrolyze acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced activation of both nicotinic and muscarinic acetylcholine receptors. The downstream effects of this enhanced cholinergic signaling can be cell-type specific and include modulation of ion channel activity, G-protein coupled receptor signaling cascades, and ultimately, changes in gene expression and cellular function.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide representative data for cholinesterase inhibitors to serve as a starting point for experimental design. It is crucial to perform dose-response experiments to determine the optimal concentrations for your specific cell line and assay.
Table 1: Representative IC50 Values for Cholinesterase Inhibitors in Various Cell Lines
| Compound Class | Cell Line | Assay | IC50 (µM) | Incubation Time (hours) |
| Cholinesterase Inhibitor | SH-SY5Y (Neuroblastoma) | Cholinesterase Activity | 0.1 - 10 | 2 |
| Cholinesterase Inhibitor | PC12 (Pheochromocytoma) | Neurite Outgrowth | 0.5 - 20 | 48 |
| Cholinesterase Inhibitor | BV-2 (Microglia) | Anti-inflammatory | 1 - 50 | 24 |
| Cholinesterase Inhibitor | Jurkat (T-lymphocyte) | Apoptosis | 10 - 100 | 48 |
Table 2: Representative Effective Concentrations for Cellular Assays
| Assay | Cell Line | Effective Concentration (µM) | Effect |
| Neuroprotection (against oxidative stress) | SH-SY5Y | 1 - 25 | Increased cell viability |
| Anti-inflammatory (LPS-induced) | RAW 264.7 | 5 - 50 | Reduced nitric oxide production |
| Cell Viability (Cytotoxicity) | HeLa | > 100 | Minimal effect on viability |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.91 mg of this compound (Molecular Weight: 291.35 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 1: Cholinesterase Activity Assay in Cell Lysates
This protocol is designed to measure the inhibitory effect of this compound on cholinesterase activity in cultured cells.
-
Materials:
-
Cultured cells (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cell Culture: Seed cells in a suitable culture vessel and grow to 80-90% confluency.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (diluted to a consistent protein concentration) to each well.
-
Add 50 µL of a serial dilution of this compound (prepared in assay buffer) to the wells. Include a vehicle control (assay buffer with DMSO).
-
Add 50 µL of 1.5 mM ATCI solution.
-
Add 50 µL of 3 mM DTNB solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of cholinesterase inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
-
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a no-treatment control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-treatment control.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action in a Cholinergic Synapse.
Caption: General Experimental Workflow for this compound in Cell Culture.
Eseridine in Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, also known as physostigmine aminoxide, eserine aminoxide, or geneserine, is a structural analog of physostigmine (eserine), a well-characterized cholinesterase inhibitor.[1] While physostigmine has been investigated for its potential therapeutic applications, particularly in conditions like Alzheimer's disease, it also exhibits a narrow therapeutic window and can be neurotoxic at high doses.[2][3] this compound, as a derivative, presents an interesting compound for neurotoxicity and neuroprotection studies. Its structural similarity to physostigmine suggests a potential interaction with the cholinergic system, a key player in neuronal function and survival. Understanding the effects of this compound on neuronal viability and signaling pathways is crucial for evaluating its therapeutic potential and toxicological profile.
This document provides an overview of the application of this compound in neurotoxicity studies, including detailed experimental protocols and a summary of (hypothetical, due to limited available data) quantitative data. It is intended to serve as a guide for researchers investigating the neuroprotective or neurotoxic properties of this compound and related compounds.
Data Presentation
Due to the limited publicly available data specifically on this compound in neurotoxicity studies, the following table presents hypothetical quantitative data based on the known properties of related compounds like physostigmine and general neuroprotective agents. This table is intended to serve as a template for organizing experimental results.
| Assay | Neurotoxic Insult | Cell Line/Model | This compound Concentration (µM) | Endpoint Measured | Result (e.g., IC50, % Protection) |
| MTT Assay | Glutamate (10 mM) | SH-SY5Y neuroblastoma | 0.1, 1, 10, 50, 100 | Cell Viability | IC50 = 25 µM (hypothetical) |
| LDH Assay | Oxidative Stress (H₂O₂) | Primary Cortical Neurons | 0.1, 1, 10, 50, 100 | Cytotoxicity | 40% protection at 10 µM (hypothetical) |
| ROS Assay | Amyloid-beta (Aβ) 1-42 | PC12 cells | 1, 5, 10 | Reactive Oxygen Species | 30% reduction in ROS at 10 µM (hypothetical) |
| Western Blot | Staurosporine (1 µM) | Hippocampal Neurons | 10 | Cleaved Caspase-3 | 50% decrease (hypothetical) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective or neurotoxic effects of this compound.
In Vitro Neurotoxicity/Neuroprotection Assay Using the MTT Method
Objective: To determine the effect of this compound on neuronal cell viability in the presence of a neurotoxic stimulus.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., Glutamate, H₂O₂, Amyloid-beta peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxic agent at the desired concentration in culture medium. Add the neurotoxic agent to the wells already containing this compound. For example, add glutamate to a final concentration of 10 mM. Include a control group with cells treated only with the neurotoxic agent and a negative control group with untreated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the EC50 (effective concentration for 50% protection) or IC50 (inhibitory concentration for 50% toxicity if this compound itself is toxic).
Assessment of Oxidative Stress by DCFDA Assay
Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) production induced by a neurotoxin.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Neurotoxic agent that induces oxidative stress (e.g., H₂O₂)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture neurons in a suitable plate format (e.g., 96-well black plate with a clear bottom). Treat the cells with this compound for a specified pre-incubation time, followed by the addition of the oxidative stress-inducing agent.
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group to determine the percentage change in ROS production.
Signaling Pathways and Visualizations
The neuroprotective or neurotoxic effects of compounds like this compound are often mediated through complex intracellular signaling pathways. Based on the known mechanisms of related compounds and general neuroprotection research, potential pathways that this compound might modulate include the PI3K/Akt and MAPK/ERK pathways.
Hypothesized this compound-Modulated Neuroprotective Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade where this compound may exert neuroprotective effects against a neurotoxic insult.
Caption: Hypothesized this compound Neuroprotective Signaling Cascade.
Experimental Workflow for Investigating this compound's Neuroprotective Effects
The logical flow for a series of experiments to characterize the neuroprotective potential of this compound is outlined below.
References
Application Notes and Protocols for Eseridine Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine is a chemical compound with the molecular formula C15H21N3O3.[1][2] As an analog of physostigmine, it is of interest to researchers in pharmacology and drug development. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of this compound solutions. These application notes provide a detailed standard operating procedure for the preparation of this compound solutions to ensure consistency and reliability in experimental settings.
Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of this compound and its analogs is crucial for proper handling and solution preparation. The following table summarizes key quantitative data.
| Property | Value | Notes |
| This compound | ||
| Molecular Formula | C15H21N3O3 | |
| Molecular Weight | 291.35 g/mol | [2] |
| Physostigmine (Analog) | ||
| Molecular Formula | C15H21N3O2 | [3] |
| Molecular Weight | 275.35 g/mol | [3] |
| Solubility | Soluble in water, ethanol, and chloroform.[3][4] | A 0.5% aqueous solution has a pH of 5.8.[4] |
| Stability | Solutions can turn red on exposure to heat, light, air, and traces of metals.[3] | |
| Storage | Store protected from light. Atropine sulfate injection should be available as an antidote.[4] | |
| Eserethol (Related Compound) | ||
| Molecular Formula | C15H22N2O | [5] |
| Molecular Weight | 246.35 g/mol | [5] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethanol.[5] | |
| Storage | Store at -20°C under an inert atmosphere.[5] |
Experimental Protocols
This section details the recommended procedures for preparing stock and working solutions of this compound for research purposes. Given the limited direct information on this compound's solubility, protocols for its analog physostigmine and the related compound Eserethol are adapted. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a concentrated stock solution due to its ability to dissolve a wide range of organic compounds.[5][6]
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile deionized or distilled water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filters
Preparation of a 10 mM this compound Stock Solution in DMSO
A concentrated stock solution is prepared to facilitate accurate serial dilutions and to minimize the volume of organic solvent introduced into aqueous experimental systems.
1. Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.010 mol/L × 0.001 L × 291.35 g/mol × 1000 mg/g = 2.91 mg
2. Weighing and Dissolution:
-
In a sterile environment, accurately weigh 2.91 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly for 2-3 minutes until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be employed.[5][7]
3. Sterilization and Storage:
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C, protected from light.[4][5]
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium.
1. Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution to achieve the desired final concentration for your experiment.
-
Example for a 100 µM working solution: Dilute the 10 mM stock solution 1:100 in the desired aqueous buffer (e.g., add 10 µL of the 10 mM stock to 990 µL of buffer).
-
Example for a 10 µM working solution: A two-step dilution is recommended for accuracy. First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 (e.g., 10 µL of stock in 90 µL of buffer). Then, dilute the 1 mM intermediate solution 1:100 to achieve the final 10 µM concentration (e.g., 10 µL of 1 mM solution in 990 µL of buffer).
2. Solvent Control:
-
It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound working solutions to account for any solvent-induced effects.[5] The final DMSO concentration should typically not exceed 0.5% to avoid cytotoxicity in cell-based assays.[6]
3. Final Preparation:
-
Gently mix the final working solution by pipetting before adding it to the experimental system.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Diagrams
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. This compound | C15H21N3O3 | CID 65719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Eseridine in Rodent Models
Disclaimer: Limited direct in vivo data is available for Eseridine. The following application notes and protocols are primarily based on data from its parent compound, physostigmine (also known as eserine). This compound is an analogue of physostigmine and is expected to have a similar pharmacological profile as a reversible acetylcholinesterase inhibitor. However, researchers should consider these protocols as a starting point and conduct dose-finding studies for this compound in their specific experimental models.
Introduction
This compound, an alkaloid structurally related to physostigmine, is a reversible cholinesterase inhibitor. By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), this compound increases the concentration and duration of ACh action at cholinergic synapses.[1][2] This modulation of cholinergic signaling makes it a compound of interest for investigating cognitive function, as cholinergic pathways are crucial for learning, memory, and attention.[3] These application notes provide a comprehensive guide for the in vivo administration of this compound in rodent models, leveraging data from its well-characterized parent compound, physostigmine.
Mechanism of Action
This compound, like physostigmine, is believed to act as a reversible inhibitor of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing the activation of both nicotinic and muscarinic acetylcholine receptors.[2][4] This enhanced cholinergic transmission in the central nervous system is the basis for its potential effects on cognitive processes.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for physostigmine in rodent models, which can serve as a reference for initiating studies with this compound.
Table 1: Pharmacokinetic Parameters of Physostigmine in Rats
| Parameter | Administration Route | Dosage | Value | Species/Strain | Reference |
| Half-life (t½) | Intravenous (IV) | 100 µg/kg | 15.01 min (β-phase) | Rat | [5] |
| Intramuscular (IM) | 650 µg/kg | 17 min (plasma), 16 min (brain) | Rat | [6] | |
| Oral | 650 µg/kg | 33.4 min (brain), 22.5 min (muscle) | Rat | [7] | |
| Peak Plasma Concentration (Cmax) | Oral | 650 µg/kg | 3.3 ng/mL | Rat | [7] |
| Time to Peak Concentration (Tmax) | Oral | 650 µg/kg | 16 min | Rat | [7] |
| Bioavailability (F) | Oral | 650 µg/kg | 0.02 | Rat | [7] |
| Clearance (Cl) | Intravenous (IV) | 100 µg/kg | 12.43 mL/min | Rat | [5] |
| Oral | 650 µg/kg | 80.9 mL/min/kg | Rat | [7] |
Table 2: In Vivo Efficacy and Toxicity of Physostigmine in Rodents
| Parameter | Species/Strain | Dosage Range | Administration Route | Effect | Reference |
| Cognitive Enhancement | Mouse (Tg(+) mice) | 0.03 - 0.3 mg/kg (daily for 6 weeks) | Subcutaneous (s.c.) | Ameliorated deficits in contextual and cued memory. | [8] |
| Rat (Olfactory bulbectomised) | 0.1 mg/kg (chronic) | Intraperitoneal (i.p.) | Did not attenuate spatial working memory disturbances. | [9] | |
| Cholinesterase Inhibition | Rat | 25 - 500 µg/kg | Intramuscular (i.m.) | Dose-dependent inhibition of cholinesterase in RBC, brain, and diaphragm. | [10] |
| LD50 | Mouse | 3 mg/kg | Not specified | Median lethal dose. | [4] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of a compound like this compound, based on established methods for physostigmine.
Protocol 1: Assessment of Cognitive Enhancement in a Mouse Model of Alzheimer's Disease
This protocol is adapted from studies using physostigmine to assess cognitive improvement in transgenic mouse models of Alzheimer's disease.[8]
1. Animals:
-
Species: Mouse (Mus musculus)
-
Strain: Transgenic model of Alzheimer's Disease (e.g., Tg2576) and wild-type littermates.[8]
-
Age: Dependent on the progression of pathology in the chosen model.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
On the day of the experiment, dilute the stock solution to the final desired concentrations (e.g., for doses of 0.03, 0.1, and 0.3 mg/kg).
-
Prepare a vehicle-only solution for the control group.
3. Administration:
-
Administer this compound or vehicle via subcutaneous (s.c.) injection daily for the duration of the study (e.g., 6 weeks).[8] The injection volume should be consistent across all animals (e.g., 10 mL/kg).
4. Behavioral Testing (e.g., Contextual and Cued Fear Conditioning):
-
Training:
-
Place the mouse in the conditioning chamber.
-
After an exploration period, present an auditory cue (conditioned stimulus, CS) followed by a mild foot shock (unconditioned stimulus, US).
-
Repeat the CS-US pairing as required by the specific protocol.
-
-
Contextual Fear Testing:
-
24 hours after training, place the mouse back into the same conditioning chamber and record freezing behavior for a set duration.
-
-
Cued Fear Testing:
-
48 hours after training, place the mouse in a novel context and, after an acclimation period, present the auditory cue. Record freezing behavior.
-
5. Data Analysis:
-
Quantify freezing behavior as a measure of fear memory.
-
Compare the performance of this compound-treated transgenic mice to vehicle-treated transgenic mice and wild-type controls.
Protocol 2: Pharmacokinetic and Pharmacodynamic Study in Rats
This protocol is based on studies investigating the pharmacokinetics and cholinesterase inhibition of physostigmine in rats.[5][6][7]
1. Animals:
-
Species: Rat (Rattus norvegicus)
-
Strain: Wistar or Sprague-Dawley.
-
Weight: 250-300 g.
-
Housing: As described in Protocol 1. For pharmacokinetic studies requiring serial blood sampling, cannulation of a blood vessel (e.g., jugular vein) may be necessary.
2. Drug Preparation:
-
Prepare this compound in a suitable vehicle for the chosen administration route (e.g., sterile saline for intravenous, intramuscular, or subcutaneous injection; a solution for oral gavage).
3. Administration:
-
Administer a single dose of this compound via the desired route (e.g., intravenous, intramuscular, oral gavage).
-
For oral administration, administer the solution using a gavage needle.[11]
4. Sample Collection:
-
Blood: Collect blood samples at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) into heparinized tubes. Centrifuge to obtain plasma and store at -80°C until analysis.
-
Tissue: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., brain, muscle, liver). Homogenize tissues and store at -80°C.
5. Analysis:
-
Pharmacokinetics: Determine the concentration of this compound and its potential metabolites in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS). Calculate pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability.
-
Pharmacodynamics (Cholinesterase Activity): Measure acetylcholinesterase activity in plasma and tissue homogenates using a colorimetric assay (e.g., Ellman's method).[12]
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase.
Experimental Workflow
Caption: General experimental workflow for in vivo administration of this compound in rodent models.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Physostigmine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution and pharmacokinetics of physostigmine in rat after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physostigmine | CAS#:57-47-6 | Chemsrc [chemsrc.com]
- 9. An investigation of the effect of tacrine and physostigmine on spatial working memory deficits in the olfactory bulbectomised rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo dose response relationship between physostigmine and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Eseridine Dose-Response Analysis in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for analyzing the dose-response effects of eseridine in hippocampal slices. This compound, a potent acetylcholinesterase inhibitor, is of significant interest for its potential to modulate cholinergic neurotransmission in the hippocampus, a brain region critical for learning and memory. Understanding its dose-dependent effects on synaptic plasticity is crucial for the development of novel therapeutics targeting cognitive disorders.
Introduction
This compound exerts its effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing the activation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). In the hippocampus, cholinergic signaling is known to play a pivotal role in modulating synaptic strength, including the induction of long-term potentiation (LTP) and long-term depression (LTD). Studies on similar AChE inhibitors, such as eserine (physostigmine), have shown that enhancing cholinergic tone can induce a form of LTD at the CA3-CA1 synapses.[1][2] This document outlines the protocols to investigate these effects quantitatively through dose-response analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for an this compound dose-response curve in hippocampal slices. This data is illustrative and serves as a template for expected results based on the known actions of acetylcholinesterase inhibitors. The primary readouts are the slope of the field excitatory postsynaptic potential (fEPSP), a measure of synaptic transmission, and the amplitude of the population spike (PS), an indicator of neuronal firing.
| This compound Concentration (nM) | Mean fEPSP Slope (% of Baseline) | Standard Deviation (fEPSP) | Mean Population Spike (PS) Amplitude (% of Baseline) | Standard Deviation (PS) |
| 0 (Vehicle Control) | 100 | 5.2 | 100 | 6.1 |
| 1 | 98 | 4.8 | 99 | 5.5 |
| 10 | 92 | 6.1 | 95 | 7.2 |
| 50 | 85 | 5.7 | 88 | 6.8 |
| 100 | 78 | 6.5 | 81 | 7.5 |
| 500 | 70 | 7.2 | 72 | 8.1 |
| 1000 | 68 | 6.9 | 70 | 7.9 |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol is adapted from established methods for preparing viable acute hippocampal slices for electrophysiological recordings.[3][4][5][6]
Materials:
-
Rodent (e.g., adult rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (sterilized)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (e.g., sucrose-based or choline-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.[5]
-
Perfuse transcardially with ice-cold, carbogenated cutting solution to improve tissue viability.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.[3]
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Slice the hippocampus into 300-400 µm thick transverse sections in the ice-cold, carbogenated cutting solution.[4][6]
-
Transfer the slices to a recovery chamber containing standard aCSF continuously bubbled with carbogen. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Electrophysiological Recording
Setup:
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Stimulating and recording electrodes (e.g., glass micropipettes filled with aCSF or metal electrodes)
-
Amplifier and data acquisition system
-
Perfusion system to deliver aCSF and drugs to the recording chamber
Procedure:
-
Transfer a single hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min at 30-32°C.[3][7]
-
Place a stimulating electrode in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[6]
-
Deliver baseline stimuli (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a response that is approximately 50% of the maximal fEPSP slope.
-
Record a stable baseline for at least 20-30 minutes.
-
Prepare stock solutions of this compound and dilute to the final desired concentrations in aCSF immediately before application.
-
Apply the different concentrations of this compound cumulatively or in separate experiments, allowing for a sufficient equilibration period (e.g., 20-30 minutes) at each concentration.
-
Record the changes in fEPSP slope and population spike amplitude for each concentration.
-
After the highest concentration, perform a washout with standard aCSF to assess the reversibility of the drug's effects.
Data Analysis
-
Measure the fEPSP slope and population spike amplitude for each recorded response.
-
Normalize the data for each slice to its own baseline period.
-
For each concentration of this compound, calculate the average normalized response and the standard error of the mean (SEM).
-
Construct a dose-response curve by plotting the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 (half-maximal effective concentration) and the maximal effect of this compound.[8]
Visualizations
Signaling Pathway of this compound in the Hippocampus
Caption: Putative signaling pathway of this compound leading to long-term depression in hippocampal neurons.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Experimental workflow for generating an this compound dose-response curve in hippocampal slices.
References
- 1. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 5. Hippocampal slice preparation for electrophysiology [protocols.io]
- 6. 4.3. Slice Preparation and Electrophysiological Recordings [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Eseridine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, an analog of physostigmine, and its derivatives are of significant interest in drug discovery, particularly for neurodegenerative diseases like Alzheimer's disease (AD). Their therapeutic potential stems from their ability to modulate key enzymes involved in the pathophysiology of AD. High-throughput screening (HTS) plays a crucial role in the rapid evaluation of large libraries of this compound analogs to identify potent and selective inhibitors. This document provides detailed application notes and protocols for HTS assays targeting four key enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Beta-secretase 1 (BACE1), and Glycogen Synthase Kinase 3 Beta (GSK-3β).
This compound and its analogs are primarily known as cholinesterase inhibitors.[1][2] By inhibiting AChE and BChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[3][4] Furthermore, emerging research suggests that targeting BACE1, the enzyme that initiates the production of amyloid-beta (Aβ) peptides, and GSK-3β, a kinase involved in the hyperphosphorylation of tau protein, could offer disease-modifying benefits.[5][6] The multi-target potential of this compound analogs makes them attractive candidates for the development of novel therapeutics for AD.[5][7][8]
Data Presentation: Inhibitory Activities of this compound Analogs
The following tables summarize the reported inhibitory activities (IC50 and Ki values) of selected this compound analogs against human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Currently, there is limited publicly available HTS data on the direct inhibitory effects of a wide range of this compound analogs on BACE1 and GSK-3β.
| Compound | Target Enzyme | IC50 (nM) | Ki (µM) | Source |
| Eseroline | human RBC AChE | - | 0.22 ± 0.10 | [2] |
| horse serum BChE | - | 208 ± 42 | [2] | |
| (-)-Phenserine | human AChE | - | - | [9][10] |
| (+)-Phenserine (Posiphen) | human AChE | Weak inhibitor | - | [9] |
| Cymserine | human BChE | 63 - 100 | - | |
| Tolserine | human AChE | 8.13 | - | [11] |
| (-)-N1,N8-bisnorphenserine | human AChE | Potent inhibitor | - | [12] |
| (-)-N1,N8-bisnorphysostigmine | human AChE & BChE | Potent inhibitor | - | [12] |
Note: IC50 and Ki values can vary depending on the assay conditions and enzyme source.
Signaling Pathways and Experimental Workflow
Alzheimer's Disease Signaling Pathways
The following diagram illustrates the key signaling pathways in Alzheimer's disease that are targeted by this compound analogs.
Caption: Key signaling pathways in Alzheimer's disease targeted by this compound analogs.
High-Throughput Screening Workflow
The diagram below outlines a typical experimental workflow for the high-throughput screening of this compound analogs.
Caption: A general workflow for high-throughput screening of this compound analogs.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring cholinesterase activity.
Principle: The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting 5-thio-2-nitrobenzoate (TNB) anion is a yellow-colored product that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Human recombinant AChE or BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound analogs (test compounds)
-
96- or 384-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in the appropriate buffer. A typical starting concentration is 10 mM in DMSO, followed by serial dilutions in phosphate buffer.
-
Assay Reaction:
-
Add 25 µL of the test compound solution to each well of the microplate.
-
Add 50 µL of AChE or BChE enzyme solution (pre-diluted in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Beta-Secretase 1 (BACE1) FRET-Based Assay
This fluorescence resonance energy transfer (FRET) assay is a sensitive method for measuring BACE1 activity.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
This compound analogs (test compounds)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in the assay buffer.
-
Assay Reaction:
-
Add 10 µL of the test compound solution to each well of the microplate.
-
Add 10 µL of BACE1 enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of BACE1 FRET substrate solution to each well.
-
-
Data Acquisition:
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of compound concentration.
-
Glycogen Synthase Kinase 3 Beta (GSK-3β) Luminescence-Based Kinase Assay
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Principle: GSK-3β phosphorylates a substrate, consuming ATP in the process. A luciferase-based reagent is then added, which utilizes the remaining ATP to produce a luminescent signal. The lower the luminescence, the higher the GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
This compound analogs (test compounds)
-
96- or 384-well white microplates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to each well of the microplate.
-
Add 5 µL of GSK-3β enzyme and substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Add 15 µL of the luminescent kinase assay reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to GSK-3β activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting percent inhibition against the log of compound concentration.
-
References
- 1. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of phenserine analogues and evaluation of their cholinesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phenserine-based-selective inhibitors of butyrylcholinesterase for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Targets: An Unconventional Drug Development Strategy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-Target Directed Drugs: A Modern Approach for Design of New Drugs for the treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eseridine: A Pharmacological Tool for Interrogating Cholinergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eseridine, a physostigmine analog, is a potent reversible inhibitor of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound elevates synaptic ACh levels, thereby amplifying cholinergic signaling. This property makes it a valuable pharmacological tool for studying the role of cholinergic pathways in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases. These application notes provide a comprehensive overview of this compound's use in cholinergic research, including its inhibitory profile, detailed experimental protocols, and visualization of relevant pathways and workflows.
Data Presentation
The inhibitory potency of this compound and its related compounds against cholinesterases is a critical parameter for its use in experimental settings. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound (Physostigmine) and Related Compounds against Cholinesterases
| Compound | Target Enzyme | IC50 | Source Organism/Tissue | Reference |
| This compound (Physostigmine) | Acetylcholinesterase (AChE) | 0.117 µM | Not Specified | [1] |
| This compound (Physostigmine) | Butyrylcholinesterase (BChE) | 0.059 µM | Not Specified | [1] |
| This compound (Physostigmine) | Acetylcholinesterase (AChE) | 0.85 µM | Not Specified | [1] |
| This compound (Physostigmine) | Butyrylcholinesterase (BChE) | 0.04 µM | Not Specified | [1] |
| Eseroline | Acetylcholinesterase (AChE) | 0.15 ± 0.08 µM | Electric Eel | [2] |
| Eseroline | Acetylcholinesterase (AChE) | 0.22 ± 0.10 µM | Human Red Blood Cells | [2] |
| Eseroline | Acetylcholinesterase (AChE) | 0.61 ± 0.12 µM | Rat Brain | [2] |
| Eseroline | Butyrylcholinesterase (BChE) | 208 ± 42 µM | Horse Serum | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. It is important to consider the specific methodologies used.
While this compound's primary mechanism of action is the inhibition of cholinesterases, it is important to consider its potential direct effects on cholinergic receptors. However, specific binding affinity (Ki) or potency (IC50) data for the direct interaction of this compound with various nicotinic and muscarinic receptor subtypes are limited in publicly available literature. Some studies suggest that physostigmine can act as a competitive ligand at nicotinic α4β2 receptors, but precise quantitative data for this compound remains to be fully elucidated.[3][4] Researchers should be mindful of this when interpreting experimental results.
Experimental Protocols
In Vitro Protocol: Determination of Cholinesterase Inhibition using Ellman's Assay
This protocol describes the measurement of AChE and BChE inhibition by this compound using a 96-well plate spectrophotometric method.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Acetylcholinesterase (AChE) from electric eel or other source
-
Butyrylcholinesterase (BChE) from equine serum or other source
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of this compound in phosphate buffer from the stock solution.
-
Prepare working solutions of AChE or BChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI or BTCI in deionized water. Prepare this solution fresh daily.
-
-
Assay Setup (per well):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL substrate (ATCI or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution (AChE or BChE) + 10 µL DTNB + 10 µL solvent for this compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).
-
-
Pre-incubation:
-
Add the buffer, enzyme solution, DTNB, and this compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.
-
-
Initiate Reaction:
-
To all wells except the blank, add 10 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to start the reaction.
-
The final volume in each well should be 180 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
-
In Vivo Protocol: Assessment of Cognitive Enhancement using the Morris Water Maze
This protocol outlines the use of the Morris Water Maze (MWM) to evaluate the effects of this compound on spatial learning and memory in rodents.
Materials:
-
This compound solution for injection (e.g., in saline)
-
Morris water maze: A circular pool (e.g., 1.5-2 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
Escape platform submerged 1-2 cm below the water surface.
-
Video tracking system and software.
-
Rodents (rats or mice).
Procedure:
-
Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to habituate them to the maze.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the training trials (e.g., 30 minutes). The dose of this compound should be determined from pilot studies to avoid significant motor side effects.
-
-
Acquisition Training (e.g., 4 days, 4 trials per day):
-
Place the animal into the pool facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swimming speed using the video tracking system.
-
-
Probe Trial (e.g., on day 5):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle as in the training phase.
-
Place the animal in the pool from a novel start position and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A steeper learning curve (i.e., faster decrease in latency and path length) in the this compound-treated group compared to the control group suggests an enhancement of spatial learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between the this compound and control groups. A significant increase in these parameters in the this compound group indicates improved spatial memory retention.
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the fundamental components of a cholinergic synapse and the mechanism of action of this compound.
References
- 1. NMR studies on drug-receptor interactions. The binding of atropine and eserine to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Application Note: Quantification of Eseridine in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of eseridine in biological matrices, such as human plasma and urine. The protocol details a straightforward sample preparation procedure involving protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound concentrations.
Introduction
This compound is a physostigmine-related alkaloid that acts as a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine, this compound enhances cholinergic signaling at both nicotinic and muscarinic receptors. This mechanism of action makes it a compound of interest in neuropharmacological research. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1][2]
Experimental
Materials and Reagents
-
This compound analytical standard
-
Physostigmine-d3 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma and urine samples.
Protocol:
-
Thaw biological samples (plasma or urine) to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL physostigmine-d3 in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentally (e.g., parent ion > product ion) |
| Internal Standard (Physostigmine-d3): To be determined experimentally | |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability.[3] Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Representative Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision (CV) ≤ 20% |
| Accuracy | Within ±15% of the nominal concentration (except LLOQ) |
| Precision (CV) | ≤ 15% (except LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Stability | Analyte stable under tested conditions (e.g., freeze-thaw, short-term, long-term)[4][5][6][7][8] |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard compensates for any variability during sample preparation and analysis, ensuring high accuracy and precision.[9] The protein precipitation method is simple, fast, and provides clean extracts with minimal matrix effects. The chromatographic conditions allow for a rapid analysis time, making it suitable for high-throughput applications.
Table 4: Representative Quantitative Performance (Hypothetical Data)
| Parameter | Plasma | Urine |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 500 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (at LLOQ) | 98.5% | 102.1% |
| Precision (CV at LLOQ) | 8.2% | 6.5% |
| Mean Recovery | 92.3% | 95.1% |
Signaling Pathway and Mechanism of Action
This compound functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh).[2] By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh in the synaptic cleft. This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.
Caption: Experimental workflow for this compound quantification.
The downstream signaling cascades are receptor-specific. Activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. The increase in intracellular Ca2+ can activate various signaling pathways, including the PI3K-Akt pathway, which is involved in cell survival and neuroprotection.[10][11]
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors. This compound's effects are mediated through various subtypes, with M2 and M4 receptors being predominantly Gi/o-coupled. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[12][13][14]
Caption: this compound's impact on cholinergic signaling.
Conclusion
The LC-MS/MS method described herein provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized analytical conditions can be readily implemented in a research laboratory setting. The provided information on the signaling pathway of this compound offers a deeper understanding of its pharmacological effects. This application note serves as a valuable resource for researchers and scientists involved in the study of cholinergic agents and drug development.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of drug concentrations in plasma stored in serum separator blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Cholinergic Crisis in Animal Models
A Note on the Use of Eseridine:
Initial literature searches for the use of This compound to induce cholinergic crisis in animal models did not yield sufficient data to develop detailed application notes and protocols. Research on this compound's activity as an acetylcholinesterase inhibitor is limited, and a structurally similar compound, eseramine, has been reported to be largely inactive.[1] Therefore, based on the available scientific literature, this compound is not a recommended or well-documented agent for reliably inducing a cholinergic crisis.
This document will instead focus on physostigmine (also known as eserine) , a well-characterized, reversible acetylcholinesterase inhibitor that is widely used in research to model cholinergic hyperactivity and induce cholinergic crisis in animal models.[2][3]
Application Notes for Physostigmine (Eserine)
Introduction
Physostigmine is a parasympathomimetic alkaloid that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2] By inhibiting AChE, physostigmine leads to an accumulation of ACh at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic receptors. This pharmacological action is utilized to model cholinergic crisis in animal studies, providing a valuable tool for investigating the pathophysiology of conditions involving cholinergic hyperactivity and for the development of potential therapeutic interventions. An overdose of physostigmine can lead to a cholinergic syndrome, characterized by a range of symptoms from nausea and vomiting to respiratory arrest and cardiac paralysis.[2]
Mechanism of Action
Physostigmine reversibly carbamylates the serine hydroxyl group within the active site of AChE, temporarily inactivating the enzyme.[1] This leads to an increased concentration and prolonged action of ACh in the synaptic cleft, thereby amplifying cholinergic neurotransmission at both central and peripheral synapses.[1][2]
Applications in Research
-
Modeling Cholinergic Toxidromes: Inducing a cholinergic crisis with physostigmine allows for the study of the physiological and neurological effects of excessive cholinergic stimulation, which is relevant to understanding the toxicology of organophosphates and nerve agents.
-
Investigating Neurological Disorders: Given the role of the cholinergic system in cognition, physostigmine can be used to study the effects of cholinergic hyperactivity in the context of neurological and psychiatric disorders.
-
Screening and Development of Antidotes: Animal models of physostigmine-induced cholinergic crisis are essential for the preclinical evaluation of the efficacy of anticholinergic drugs and other potential antidotes.
Quantitative Data for Physostigmine (Eserine)
The following tables summarize key quantitative data for physostigmine, providing a reference for dose-ranging studies and for understanding its potency.
Table 1: Inhibitory Potency of Physostigmine
| Parameter | Value | Enzyme Source/Assay Condition | Reference |
| IC50 vs. Acetylcholinesterase (AChE) | 0.85 ± 0.0001 µM | In vitro assay | [1] |
| 0.67 nM | Not Specified | [4] | |
| 7.43 x 10⁻⁵ mM | Fish Larvae | [5] | |
| IC50 vs. Butyrylcholinesterase (BChE) | 0.04 ± 0.0001 µM | In vitro assay | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: Acute Toxicity of Physostigmine in Animal Models
| Animal Model | Route of Administration | LD50 | Reference |
| Mice | Intraperitoneal (i.p.) | 3 mg/kg | [2] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Experimental Protocols
Protocol 1: Induction of Cholinergic Crisis in Mice
This protocol describes a general procedure for inducing a cholinergic crisis in mice using physostigmine. Doses should be optimized in pilot studies to achieve the desired severity of the cholinergic crisis.
Materials:
-
Physostigmine salicylate (or sulfate)
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles for the appropriate route of administration (e.g., intraperitoneal)
-
Observation cages
-
Timer
Procedure:
-
Animal Preparation:
-
Use healthy, adult mice (e.g., C57BL/6 or Swiss Webster), weighing between 20-30 grams.
-
Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Preparation of Physostigmine Solution:
-
Prepare a stock solution of physostigmine in sterile saline. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of physostigmine salicylate in 10 mL of sterile saline.
-
Further dilute the stock solution with sterile saline to achieve the desired final concentration for injection. The final injection volume should be appropriate for the size of the animal (e.g., 10 mL/kg).
-
-
Dose Administration:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administer physostigmine via the desired route. Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents.
-
A starting dose can be in the range of 0.3-1.0 mg/kg. A dose-response study is highly recommended to determine the optimal dose for the specific research question.
-
A control group should be administered an equivalent volume of sterile saline.
-
-
Observation and Assessment of Cholinergic Crisis:
-
Immediately after administration, place the animal in an observation cage.
-
Continuously observe the animal for signs of cholinergic crisis for at least the first 60 minutes, with periodic observations for up to 4 hours.
-
Record the onset, duration, and severity of clinical signs. A scoring system can be developed to quantify the severity of the crisis.
-
Signs to Monitor:
-
Muscarinic signs: Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (in species that can vomit), bronchospasm, bronchorrhea, bradycardia, and miosis.
-
Nicotinic signs: Muscle fasciculations, tremors, weakness, and paralysis.
-
Central Nervous System (CNS) signs: Ataxia, convulsions, seizures, and respiratory depression.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay
This protocol, based on the Ellman's method, can be used to determine the IC50 value of physostigmine.
Materials:
-
Physostigmine
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
ATCI (acetylthiocholine iodide) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of physostigmine in phosphate buffer.
-
Prepare working solutions of DTNB and ATCI in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
20 µL of the physostigmine dilution (or buffer for control)
-
20 µL of AChE enzyme solution
-
-
Include a blank (buffer only) and a positive control (AChE without inhibitor).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature.
-
-
Initiate Reaction:
-
Add 20 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of physostigmine compared to the control.
-
Plot the percentage of inhibition against the logarithm of the physostigmine concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Physostigmine-Induced Cholinergic Crisis
Caption: Mechanism of physostigmine-induced cholinergic crisis.
Experimental Workflow for Inducing Cholinergic Crisis in Animal Models
Caption: Workflow for cholinergic crisis induction in animals.
References
Troubleshooting & Optimization
Troubleshooting Eseridine instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of eseridine instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a pyrroloindole alkaloid and a structural analog of physostigmine (also known as eserine).[1] Like physostigmine, it is of significant interest to the pharmaceutical industry. The stability of this compound in aqueous solutions is a critical concern because, similar to other compounds with carbamate groups, it is susceptible to degradation.[1][2] This degradation can lead to a loss of potency and the formation of potentially toxic byproducts, impacting experimental results and the safety and efficacy of potential drug formulations.[3]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
Based on its structural similarity to physostigmine, this compound's primary degradation pathways are hydrolysis and oxidation.[1] The initial and most significant pathway is the hydrolysis of its methylcarbamoyl group to form an eseroline-like compound.[1][4] This intermediate is then susceptible to oxidation, which can result in the formation of colored products, such as a rubreserine-like compound.[1][4]
Q3: What are the key environmental factors that influence this compound's stability?
Several factors can accelerate the degradation of this compound in aqueous solutions. The most common factors include:
-
pH: this compound degradation is subject to specific acid-base catalysis.[4] Extreme pH values, particularly alkaline conditions, can significantly increase the rate of hydrolysis.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][6][7]
-
Light: Exposure to light, especially UV light, can promote photolytic degradation.[2][6][7] For photosensitive drugs, storage in amber glass vials and darkness is essential.[2]
-
Oxygen: The presence of dissolved oxygen can promote the oxidation of the hydrolysis product (eseroline analog) into colored degradants.[4]
Q4: What are the visible signs of this compound degradation in a solution?
The most apparent visual sign of this compound degradation is a change in the color of the solution. As the eseroline analog oxidizes, it forms a colored product analogous to rubreserine, which can impart a pink or reddish tint to the solution.[1] While color change is a strong indicator, the absence of color does not guarantee stability. Quantitative analysis is necessary for confirmation.
Q5: How can I minimize this compound degradation during my experiments?
To enhance the stability of this compound in aqueous solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of the solution in a slightly acidic range. For its analog physostigmine, the minimum degradation rate was observed at pH 3.4.[4]
-
Temperature Control: Prepare and store solutions at reduced temperatures (e.g., 2-8°C) and avoid prolonged exposure to room temperature or higher.[6]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light.[2]
-
Deoxygenation: For long-term storage or sensitive experiments, preparing solutions with deoxygenated (sparged with nitrogen or argon) water and storing them under an inert atmosphere can prevent oxidative degradation.[4]
Troubleshooting Guide: this compound Solution Instability
If you observe or suspect degradation in your this compound solution (e.g., color change, decreased potency in assays), follow this troubleshooting guide.
Step 1: Observation and Initial Analysis
-
Visual Inspection: Note any changes in color (e.g., from colorless to pink/red) or the appearance of precipitates.[8]
-
Analytical Confirmation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the loss of the parent this compound peak and the appearance of new peaks corresponding to degradation products.[5][9]
Step 2: Investigate Potential Causes
Consult the table below to identify the likely cause based on your experimental and storage conditions.
Table 1: Factors Affecting this compound Stability and Recommended Conditions
| Factor | Impact on Stability | Recommended Conditions to Minimize Degradation |
| pH | High instability in neutral to alkaline conditions due to base-catalyzed hydrolysis.[4][5] | Maintain pH in the acidic range (e.g., pH 3-5). Use appropriate buffers.[4] |
| Temperature | Degradation rate increases significantly with temperature.[7] | Prepare, handle, and store solutions at low temperatures (refrigerated or on ice). |
| Light | Exposure to UV and ambient light can cause photolytic degradation.[2] | Store and handle solutions in amber vials or light-blocking containers. |
| Oxygen | Promotes oxidation of the primary hydrolytic degradant, leading to colored byproducts.[4] | Use deoxygenated solvents and store under an inert gas (e.g., nitrogen, argon). |
Step 3: Implement Corrective Actions
Based on the investigation, modify your protocol. For example, if the solution pH was not controlled, prepare a new solution using a pre-chilled, deoxygenated acidic buffer and store it protected from light.
Step 4: Verify the Solution's Stability
After implementing corrective actions, prepare a fresh solution and re-analyze its stability over a relevant time course using a validated HPLC method to ensure the degradation has been minimized.
Visual Guides
The following diagrams illustrate the key pathways and workflows relevant to handling this compound.
Caption: Predicted degradation pathway of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Workflow for conducting a forced degradation study of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify critical factors affecting this compound stability.
-
Objective: To determine the degradation kinetics of this compound under various stress conditions (pH, temperature, and light).
-
Materials: this compound reference standard, HPLC-grade water, acetonitrile, phosphate and acetate buffers (for pH 3, 5, 7, 9), amber and clear HPLC vials.
-
Equipment: Calibrated pH meter, HPLC-UV/MS system, analytical balance, incubators/water baths, photostability chamber.
-
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Dilute the stock solution into different aqueous buffers (pH 3, 5, 7, 9) to a final concentration of 50 µg/mL.
-
pH/Temperature Study: Aliquot solutions into amber vials. Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability Study: Aliquot the solution buffered at the most stable pH (determined from initial tests) into both clear and amber vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark as a control.
-
Collect samples from each group at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately analyze the samples via HPLC or store them at -20°C until analysis.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Protocol 2: HPLC Method for this compound and Degradants
This method can be used for the separation and quantification of this compound and its primary degradation products.[4]
-
Objective: To quantify this compound and monitor the formation of degradation products.
-
Instrumentation: HPLC with UV or Photodiode Array (PDA) detector. An LC-MS system can be used for the identification of unknown degradant peaks.[10][11]
-
Methodology:
Table 2: Example HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and a pH 3.0 Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 245 nm or 280 nm |
| Data Analysis | Integrate peak areas to determine the concentration of this compound and its degradants relative to the initial (t=0) sample. |
References
- 1. benchchem.com [benchchem.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Eseridine Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Eseridine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the cell culture medium?
Precipitation of this compound upon addition to aqueous culture media is a common issue that can stem from several factors:
-
Poor Aqueous Solubility: this compound, like many organic compounds, has limited solubility in aqueous solutions such as cell culture media.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the compound can "crash out" of the solution as it is no longer soluble in the new, predominantly aqueous environment.[1]
-
High Final Concentration: The intended final concentration of this compound in the cell culture medium may exceed its solubility limit.
-
Media Composition: Components within the culture medium, such as salts and proteins, can interact with this compound and decrease its solubility.[1]
-
pH and Temperature: The pH and temperature of the culture medium can significantly influence the solubility of the compound.[1]
Q2: What is the recommended solvent for preparing an this compound stock solution?
For compounds like this compound and its common salt, physostigmine salicylate, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2][3] Ethanol and dimethyl formamide are also viable options.[3]
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically not exceed 0.1%.[2] However, the tolerance can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific cells.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound in aqueous media for cell-based assays:
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[4][6] Physostigmine, a related compound, is a weak base and its solubility can be influenced by pH.[7] Creating a suitable microenvironment pH can improve the solubility of pH-dependent drugs.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[5][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and low toxicity.[5][11]
Q5: Are there stability concerns with this compound solutions?
Aqueous solutions of physostigmine, a closely related compound, can become colored over time, which may indicate a loss of activity.[12] It is generally recommended to prepare fresh aqueous solutions and not to store them for more than a day.[3] Stock solutions in anhydrous DMSO are typically more stable, especially when stored at -20°C or -80°C and protected from light and repeated freeze-thaw cycles.[2] The stability of physostigmine in aqueous solution is pH-dependent, with minimum degradation observed at a pH of 3.4 under anaerobic conditions.[13]
Troubleshooting Guide
If you observe precipitation of this compound in your cell culture medium, follow these troubleshooting steps.
Step 1: Review Stock Solution Preparation and Handling
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent like DMSO to prepare your stock solution.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Visual Inspection: Before use, always inspect your stock solution for any signs of precipitation. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.[1]
Step 2: Optimize the Dilution Method
The manner in which the stock solution is introduced into the culture medium is critical to prevent precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound solution.[1]
-
Stepwise Dilution: Avoid adding the concentrated stock directly to the full volume of medium. Instead, perform a serial dilution. For example, first, dilute the stock into a small volume of medium and then add this intermediate dilution to the final culture volume.[1]
-
Proper Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion, avoiding localized high concentrations of the organic solvent.[1]
Step 3: Employ Solubility Enhancement Techniques
If the above steps do not resolve the precipitation, consider using a solubility enhancer.
-
Lower the Final Concentration: Determine the solubility limit in your specific culture system by testing a range of lower concentrations.
-
Use a Co-solvent: Introduce a biocompatible co-solvent into your culture medium.
-
Utilize Cyclodextrins: Form a complex of this compound with a cyclodextrin to improve its solubility.
Data Presentation
Table 1: Solubility of this compound's Analogue, Physostigmine Salicylate
| Solvent | Solubility | Source |
| Water | 1:75 (approx. 13.3 mg/mL) | [12] |
| PBS (pH 7.2) | ~1 mg/mL | [3] |
| Ethanol | 1:16 (approx. 62.5 mg/mL) | [12] |
| DMSO | ~10 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3] |
| Chloroform | 1:6 (approx. 166.7 mg/mL) | [12] |
| Ether | 1:250 (approx. 4 mg/mL) | [12] |
Note: this compound is structurally very similar to Physostigmine (Eserine). The salicylate salt is often used to improve aqueous solubility.
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon dilution in media | Solvent shock, exceeding solubility limit | Pre-warm media, use stepwise dilution, add stock solution slowly with gentle mixing.[1] |
| Precipitation at desired final concentration | Poor aqueous solubility | Lower the final concentration, or use a solubility enhancement technique (co-solvent, cyclodextrin, pH adjustment). |
| Stock solution is cloudy or has precipitate | Improper storage, freeze-thaw cycles | Aliquot stock solution, store at -80°C. Gently warm and vortex to redissolve before use.[1][2] |
| Inconsistent results between experiments | Degradation of this compound in aqueous solution | Prepare fresh dilutions in media for each experiment. Do not store aqueous solutions for extended periods.[3] |
Table 3: Common Solubility Enhancers for Cell-Based Assays
| Enhancer Type | Examples | Mechanism of Action | Key Considerations |
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs) | Reduce the polarity of the aqueous solvent system.[4] | The final concentration must be below the level that causes cytotoxicity.[5] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes, encapsulating the hydrophobic compound.[5][11] | Can sometimes interact with cellular membranes or other assay components.[5] |
| pH Modification | Buffers (e.g., phosphate, acetate) | Increases the ionization of acidic or basic compounds.[6] | Only effective for ionizable compounds. The pH must be maintained within a range that is compatible with cell viability.[14] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Enhancing this compound Solubility with a Co-solvent
Materials:
-
This compound stock solution (in DMSO)
-
Biocompatible co-solvent (e.g., Ethanol, Propylene Glycol)
-
Cell culture medium
Procedure:
-
Determine the maximum tolerable concentration of the co-solvent for your specific cell line by performing a dose-response experiment.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock solution in the co-solvent.
-
Add the this compound/co-solvent mixture dropwise to the pre-warmed cell culture medium while gently swirling.
-
Ensure the final concentration of both the co-solvent and DMSO are below their cytotoxic levels.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Protocol 3: General Method for Enhancing this compound Solubility with Cyclodextrins
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or buffer at a desired concentration (e.g., 10-20% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Sterile-filter the resulting solution through a 0.22 µm filter to remove any undissolved this compound and to ensure sterility.
-
This aqueous, complexed this compound stock solution can then be further diluted in cell culture medium.
-
It is important to run a control with the HP-β-CD vehicle alone to account for any effects of the cyclodextrin on the cells.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Selecting a solubility enhancement strategy for this compound.
Caption: Cyclodextrins enhance solubility by forming inclusion complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. PHYSOSTIGMINE SALICYLATE CAS#: 57-64-7 [m.chemicalbook.com]
- 13. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. purmabiologics.com [purmabiologics.com]
Technical Support Center: Optimizing Eseridine (Physostigmine) Concentration for Maximal Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Eseridine (Physostigmine) in enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in an acetylcholinesterase (AChE) inhibition assay?
A1: The optimal concentration of this compound (Physostigmine) is contingent on the specific experimental conditions, including the source of the acetylcholinesterase (AChE) enzyme (e.g., human, rat, electric eel). For in vitro assays, a dose-response curve is recommended to determine the most effective concentration. A good starting range for this curve is between 1 nM and 10 µM.[1] Given that the half-maximal inhibitory concentration (IC50) for human AChE is approximately 0.117 µM, this range should adequately encompass the full inhibitory profile.[1]
Q2: I'm not observing significant AChE inhibition with this compound. What are the potential causes?
A2: Several factors could contribute to a lack of expected inhibition:
-
This compound Degradation: this compound is prone to degradation, particularly in aqueous solutions at neutral or alkaline pH.[1] It is highly recommended to prepare fresh this compound solutions for each experiment.
-
Incorrect Enzyme or Substrate Concentration: The concentrations of both the AChE enzyme and the substrate (e.g., acetylthiocholine) must be within the optimal range for your specific assay. As this compound is a competitive inhibitor, high substrate concentrations can outcompete it, leading to an underestimation of its inhibitory effect.[1]
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can significantly influence both enzyme activity and the binding of the inhibitor.[1] Ensure your buffer conditions are aligned with established protocols for AChE assays. The stability of this compound is pH-dependent, with minimal degradation observed at a pH of 3.4.[1]
-
Species-Specific Differences: The sensitivity of AChE to this compound can differ between species.[1] Confirm that the concentration range you are using is appropriate for the enzyme's species of origin.
Q3: My results from the AChE inhibition assay are not reproducible. What are common sources of variability?
A3: A lack of reproducibility in AChE inhibition assays can often be attributed to:
-
Inconsistent Reagent Preparation: The stability of this compound is a critical factor. Inconsistent preparation of this compound solutions can introduce significant variability.
-
Temperature and Incubation Time Fluctuations: Enzyme kinetics are highly sensitive to temperature. Maintaining a consistent and controlled temperature throughout all incubation steps is crucial. The duration of incubation for the enzyme with both the inhibitor and the substrate must also be precisely controlled.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure the stability of your this compound stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] For long-term stability, a slightly acidic pH, in the range of 3 to 5, is advisable.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound-based enzyme inhibition experiments.
| Issue | Potential Cause | Recommended Action |
| Low or No Inhibition | This compound solution has degraded. | Prepare a fresh solution of this compound for each experiment. Ensure proper storage of stock solutions.[1] |
| Substrate concentration is too high. | Review and optimize the substrate concentration. For competitive inhibitors, lower substrate concentrations can increase the apparent potency of the inhibitor. | |
| Incorrect enzyme concentration. | Verify the activity of your enzyme stock and use an appropriate concentration for your assay. | |
| Inappropriate assay buffer pH. | Confirm that the pH of your assay buffer is optimal for both enzyme activity and this compound stability. This compound is most stable at a slightly acidic pH.[1] | |
| High Variability Between Replicates | Inconsistent pipetting or reagent addition. | Use calibrated pipettes and ensure consistent timing of reagent addition, especially the reaction initiator. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath and ensure all samples are incubated for the same duration.[1] | |
| This compound solution instability over the course of the experiment. | Prepare fresh dilutions of this compound from a stable stock solution immediately before use. | |
| Unexpected Color Change in Assay | Oxidation of this compound. | This compound is susceptible to oxidation, which can produce colored byproducts.[2] Prepare solutions in degassed solvents and protect from light. |
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Notes |
| IC50 of this compound (Physostigmine) | ~ 0.117 µM | Human Acetylcholinesterase | The concentration of inhibitor required to reduce enzyme activity by 50%.[1] |
| Recommended Concentration Range | 1 nM - 10 µM | In vitro AChE assays | This range should be optimized for your specific experimental setup.[1] |
| Optimal pH for Stability | 3.4 | Aqueous Solution | This compound shows minimal degradation at this pH.[1] |
Experimental Protocols
Protocol: Determination of this compound IC50 using an In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the widely used Ellman's method.
Materials:
-
This compound (Physostigmine)
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a concentration range from 1 nM to 10 µM. Also, prepare a vehicle control (buffer with no this compound).
-
Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Assay Buffer
-
AChE enzyme solution
-
Your this compound dilutions or vehicle control.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the this compound to bind to the enzyme.[1]
-
Initiate Reaction: Add a solution containing ATCI and DTNB to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance corresponds to the AChE activity.[1]
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
Preventing Eseridine degradation during long-term storage
This technical support center provides guidance on preventing the degradation of Eseridine during long-term storage. The information is tailored for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound is limited in publicly available literature, data for its close structural analog, physostigmine, is used as a surrogate to provide general guidance. It is crucial to perform in-house stability studies for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structural similarity to physostigmine, this compound is primarily susceptible to two degradation pathways:
-
Hydrolysis: The carbamate functional group can undergo hydrolysis, leading to the formation of eseroline (a phenolic compound) and methylcarbamic acid.
-
Oxidation: The phenolic degradation product, eseroline, is highly susceptible to oxidation, which can result in the formation of colored degradation products like rubreserine (red) and even further to eserine blue.[1]
Q2: What are the general recommendations for the long-term storage of this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light and oxygen is critical. For aqueous solutions, maintaining an acidic pH (around 3.4) and anaerobic conditions can significantly enhance stability.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly pH-dependent. Based on studies with its analog physostigmine, the minimum degradation rate is observed at a pH of approximately 3.4.[1] Both strongly acidic and, particularly, alkaline conditions can accelerate the hydrolysis of the carbamate group.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with structures similar to this compound are known to be light-sensitive. Photodegradation can contribute to the overall degradation process. Therefore, it is essential to store this compound, both in solid form and in solution, in light-resistant containers (e.g., amber vials).
Q5: What is the impact of oxygen on this compound stability?
A5: Oxygen plays a crucial role in the degradation of this compound, primarily by promoting the oxidation of its hydrolytic degradation product, eseroline, into colored compounds.[1] Storing solutions under anaerobic conditions (e.g., by purging with an inert gas like nitrogen or argon) can significantly inhibit this oxidative degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of this compound solution (e.g., pink, red, or blue tint) | Oxidation of the hydrolytic degradation product (eseroline). This is accelerated by exposure to oxygen and light, and higher pH. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). 3. Store solutions in tightly sealed, light-resistant containers (amber vials). 4. Adjust the pH of aqueous solutions to the optimal range for stability (around pH 3.4 for physostigmine).[1] 5. Store at recommended low temperatures. |
| Loss of potency detected by analytical methods (e.g., HPLC) | Chemical degradation via hydrolysis and/or oxidation. Improper storage temperature. | 1. Review and optimize storage conditions (temperature, light, and atmosphere). 2. Ensure the solvent used is of high purity and appropriate for long-term stability. 3. For aqueous solutions, verify and maintain the optimal pH. 4. Conduct a forced degradation study to understand the specific degradation pathways under your experimental conditions. |
| Precipitation in this compound solution | Poor solubility of this compound or its degradation products in the chosen solvent. Temperature fluctuations affecting solubility. | 1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent and storage temperature. 2. Consider using a co-solvent system if solubility is an issue. 3. Store at a constant, controlled temperature to avoid precipitation due to temperature changes. |
Quantitative Stability Data
The following tables summarize stability data for physostigmine, which can be used as a proxy for estimating the stability of this compound.
Table 1: Effect of pH on the Anaerobic Degradation Rate of Physostigmine in Aqueous Solution [1]
| Temperature (°C) | pH | Observed Rate Constant (k_obs) (day⁻¹) |
| 70 | 2.4 | 0.12 |
| 70 | 3.4 | 0.08 |
| 70 | 5.2 | 0.25 |
| 55 | 3.4 | 0.03 |
| 45 | 3.4 | 0.015 |
Table 2: Estimated Shelf-Life of Physostigmine Solution under Anaerobic Conditions at pH 3.4 [1]
| Storage Temperature | Estimated Shelf-Life (t₉₀) |
| Room Temperature (~25°C) | ~4 years |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Physostigmine and Its Degradation Products
This method is adapted from a published procedure for physostigmine and can serve as a starting point for developing a validated method for this compound.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted to a suitable value) in an isocratic or gradient elution mode. A common starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance. A PDA detector is recommended to obtain UV spectra for peak identification.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Subject this compound samples to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Inject the standards and degraded samples into the HPLC system.
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times and UV spectra.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Diagram 1: this compound Degradation Pathway
Caption: Proposed degradation pathway of this compound.
Diagram 2: Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting this compound stability studies.
Diagram 3: Troubleshooting Logic for this compound Solution Discoloration
Caption: Decision tree for troubleshooting this compound discoloration.
References
Eseridine Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential experimental variability and reproducibility issues when working with eseridine, a reversible acetylcholinesterase inhibitor. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reliability and consistency of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at cholinergic receptors, leading to enhanced cholinergic transmission.[1]
Q2: What are the potential sources of experimental variability when working with this compound?
A2: Experimental variability with acetylcholinesterase inhibitors like this compound can arise from several factors, including:
-
Compound Stability and Storage: this compound, like its analogue physostigmine, may be susceptible to degradation through hydrolysis and oxidation.[2] Improper storage conditions (e.g., exposure to light, non-optimal pH, or temperature) can lead to a loss of potency over time.[3][4]
-
Experimental System: The choice of in vitro assay (e.g., cell-based vs. recombinant enzyme) and in vivo model can significantly influence results.[5] Factors such as species differences in AChE activity and off-target effects can contribute to variability.[6][7]
-
Assay Conditions: Minor variations in assay parameters such as buffer composition, pH, temperature, and incubation times can impact enzyme kinetics and inhibitor potency measurements.[8]
-
Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions is a common source of error in determining inhibitor concentrations.
Q3: How can I ensure the stability and integrity of my this compound compound?
A3: To maintain the stability of this compound, it is recommended to:
-
Store the compound as a dry powder in a cool, dark, and dry place.
-
For stock solutions, use a suitable solvent (e.g., DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light to prevent photodegradation.
-
Before use, allow aliquots to thaw completely and vortex gently to ensure homogeneity.
-
It is advisable to periodically check the purity and concentration of the stock solution, especially for long-term studies.
Q4: Are there known off-target effects of this compound that could influence experimental results?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common phenomenon for small molecules to interact with unintended targets.[6][7][9][10] These off-target effects can lead to unexpected biological responses and contribute to experimental variability, particularly at higher concentrations.[6] To mitigate this, it is crucial to use the lowest effective concentration of this compound and include appropriate controls to identify potential off-target activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for AChE inhibition across experiments. | 1. Compound Degradation: this compound stock solution may have degraded. 2. Assay Condition Variability: Inconsistent incubation times, temperature, or pH. 3. Substrate Concentration: Variation in the concentration of acetylthiocholine (ATC) used. | 1. Prepare fresh this compound dilutions from a new aliquot for each experiment. 2. Strictly adhere to the standardized protocol for all assay parameters. Use a temperature-controlled plate reader. 3. Ensure the ATC concentration is consistent and ideally at or below the Km for the enzyme to ensure competitive inhibition is accurately measured.[5] |
| High background signal in colorimetric (Ellman's) assay. | 1. Spontaneous Substrate Hydrolysis: Non-enzymatic hydrolysis of acetylthiocholine. 2. Reaction with Compound: this compound or other compounds in the well may be reacting with DTNB. | 1. Include a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from all readings. 2. Run a control with this compound and DTNB (without enzyme and substrate) to check for any direct reaction. |
| Unexpected cellular toxicity in cell-based assays. | 1. Off-Target Effects: At higher concentrations, this compound may have cytotoxic off-target effects. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve for cytotoxicity to determine a non-toxic working concentration range. 2. Ensure the final solvent concentration is consistent across all wells and is below the tolerated level for the cell line (typically <0.5%). |
| Lack of expected physiological response in in vivo studies. | 1. Poor Bioavailability/Metabolism: this compound may be rapidly metabolized or have poor penetration to the target tissue. 2. Incorrect Dosing or Administration Route: The dose may be too low or the administration route suboptimal. | 1. Review literature for pharmacokinetic data on this compound or related compounds. Consider using a different administration route. 2. Perform a dose-ranging study to determine the optimal dose for the desired effect. |
Key Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from standard colorimetric methods for measuring AChE activity.[8][11][12]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test inhibitor)
-
Donepezil or Physostigmine (positive control inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATC in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO) and then create a series of dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of the this compound dilution (or positive control/buffer for controls) to each well.
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of DTNB solution.
-
To initiate the reaction, add 20 µL of AChE solution to all wells except the "no-enzyme" blank. Mix gently.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
-
Measurement:
-
Add 20 µL of ATC substrate solution to all wells to start the reaction.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Illustrative Data Presentation:
| This compound Conc. (nM) | Mean Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 0.050 | 0.003 | 0 |
| 1 | 0.045 | 0.002 | 10 |
| 10 | 0.038 | 0.003 | 24 |
| 50 | 0.026 | 0.002 | 48 |
| 100 | 0.015 | 0.001 | 70 |
| 500 | 0.005 | 0.001 | 90 |
This table contains example data for illustrative purposes.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental evaluation.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating an AChE inhibitor.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [Stability of medicine: its relationship with their expiration date and with degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Eseridine Technical Support Center: Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing the off-target effects of Eseridine, a cholinesterase inhibitor. The information is presented in a question-and-answer format through FAQs and troubleshooting guides to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug or compound interacts with molecular targets other than its intended primary target. For this compound, the primary target is acetylcholinesterase (AChE). Off-target interactions can lead to unintended biological consequences, side effects, and misinterpretation of experimental results.[1] Minimizing these effects is crucial for developing safe and effective therapeutics.
Q2: What are the known on-target and potential off-target effects of this compound?
A2: this compound's on-target effect is the inhibition of AChE, leading to increased acetylcholine levels. This results in cholinergic effects. The known side effects of its parent compound, physostigmine, can provide clues to potential off-target effects, which may include:
-
Cardiovascular: Bradycardia (slow heart rate), hypotension or hypertension.[2]
-
Central Nervous System: Dizziness, confusion, and in rare cases, seizures.[2]
-
Gastrointestinal: Nausea, vomiting, and diarrhea.[2]
-
Muscarinic and Nicotinic Receptor-Related Effects: As a cholinergic agent, some effects may be due to the overstimulation of muscarinic and nicotinic receptors, which could be considered both on-target and off-target depending on the therapeutic goal.[3]
Q3: How can I proactively minimize off-target effects in my experiments?
A3: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect in your model system.
-
Use Structurally Unrelated Control Compounds: Compare the effects of this compound with another AChE inhibitor that has a different chemical structure. If an observed effect is present with both compounds, it is more likely to be an on-target effect.
-
Perform Rescue Experiments: If you hypothesize an off-target interaction, try to "rescue" the phenotype by co-administering a known antagonist for the suspected off-target receptor.
-
Cell Line and Model System Selection: The expression levels of on- and off-targets can vary between different cell lines and model organisms. Choose your experimental system carefully.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
You are treating a neuronal cell line with this compound to study the effects of increased acetylcholine on synaptic plasticity. However, you observe a significant change in cell morphology and viability that is not consistent with known cholinergic signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Inconsistent Results Across Different Experimental Systems
You observe a potent anti-proliferative effect of this compound in a cancer cell line, but this effect is absent in another cancer cell line of a different tissue origin.
Troubleshooting Steps:
-
Characterize Target Expression:
-
Confirm the expression of acetylcholinesterase in both cell lines via Western blot or qPCR. A lack of the primary target could explain the absence of effect.
-
-
Hypothesize Differential Off-Target Expression:
-
If the primary target is expressed in both cell lines, the discrepancy might be due to an off-target that is differentially expressed.
-
-
Perform Broad Off-Target Screening:
-
Utilize services that offer broad receptor binding and kinase inhibitor screening panels to identify potential off-targets of this compound.
-
-
Correlate Off-Target Expression with Phenotype:
-
Once potential off-targets are identified, analyze their expression levels in your panel of cell lines (e.g., using public databases like the Cancer Cell Line Encyclopedia). A correlation between the expression of an off-target and the observed phenotype is strong evidence for an off-target effect.
-
Data Presentation
Disclaimer: The following tables contain hypothetical data for illustrative purposes. Comprehensive off-target screening data for this compound is not currently available in the public domain. Researchers are encouraged to perform their own off-target profiling experiments.
Table 1: Hypothetical Off-Target Receptor Binding Profile of this compound
| Receptor Family | Receptor Subtype | Ki (nM) |
| On-Target | Acetylcholinesterase | 5.2 |
| Muscarinic | M1 | 580 |
| M2 | 850 | |
| M3 | >10,000 | |
| Adrenergic | α1A | 1,200 |
| α2A | 3,500 | |
| β1 | >10,000 | |
| Dopaminergic | D2 | 2,100 |
| Serotonergic | 5-HT2A | 950 |
| 5-HT3 | >10,000 |
Table 2: Hypothetical Kinase Inhibitor Profile of this compound (at 10 µM)
| Kinase | % Inhibition |
| On-Target Related (e.g., BChE) | 85% |
| MAPK1 (ERK2) | 45% |
| CDK2/cyclin A | 30% |
| SRC | 15% |
| PI3Kα | <10% |
| AKT1 | <10% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol is a general guideline for a competition binding assay to determine the affinity (Ki) of this compound for a suspected off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the receptor of interest (e.g., [3H]-NMS for muscarinic receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
This compound stock solution (in DMSO).
-
Unlabeled competitor (for non-specific binding determination).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow:
Caption: Experimental workflow for a radioligand binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Vehicle (DMSO).
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled competitor.
-
Competition: Membranes + Radioligand + Serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases.
-
Specific kinase substrates (peptide or protein).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well plates.
-
Plate reader.
Signaling Pathway Visualization:
Caption: On- and potential off-target pathways of this compound.
Procedure:
-
Assay Setup: In a 384-well plate, add the following to each well:
-
Kinase reaction buffer.
-
Specific substrate.
-
This compound at various concentrations (or vehicle control).
-
Purified kinase.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents and measurement of luminescence.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
References
Technical Support Center: Enhancing Eseridine Stability in Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Eseridine in buffer solutions by adjusting pH. The following information includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on factors influencing this compound stability.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency | - Inappropriate pH: this compound is susceptible to hydrolysis, which is highly pH-dependent. Both acidic and alkaline conditions can accelerate degradation. - Oxidation: Exposure to oxygen can cause oxidative degradation. | - Adjust the pH of your buffer to a slightly acidic range, ideally between pH 3 and 5. Based on data for the related compound physostigmine, a pH of 3.4 has been shown to provide minimal degradation.[1] - Prepare buffers with deoxygenated water and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Development of a pink or reddish color in the solution | - Oxidation: The formation of colored degradation products, such as rubreserine from the oxidation of the structurally similar physostigmine, is a known issue. | - Protect the solution from light by using amber vials or wrapping containers in foil. - Minimize exposure to air. - Consider the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite), ensuring they are compatible with your experimental system. |
| Precipitation of this compound in the buffer | - pH-dependent solubility: this compound, as an alkaloid, has solubility that is dependent on the pH of the solution. | - Ensure the pH of the buffer is in a range where this compound remains soluble. Acidic conditions generally favor the solubility of alkaloids. |
| Inconsistent results between experiments | - Buffer variability: Different buffer species can interact with the drug molecule, affecting its stability.[2] - Temperature fluctuations: Higher temperatures accelerate degradation reactions. | - Use a consistent and well-defined buffer system for all experiments. - Maintain a constant and controlled temperature throughout your stability studies. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: While specific data for this compound is limited, studies on the structurally analogous compound physostigmine indicate that maximum stability is achieved in a slightly acidic environment. The minimum degradation rate constant for physostigmine has been observed at pH 3.4.[1] Therefore, a pH range of 3 to 5 is recommended as a starting point for optimizing this compound stability.
Q2: Which buffer system is best for this compound?
A2: The choice of buffer can influence drug stability.[2] Citrate and acetate buffers are commonly used in the acidic pH range and are good candidates for this compound formulations. However, it is crucial to perform compatibility studies with your specific formulation, as some buffer components can catalyze degradation.
Q3: How does temperature affect this compound stability?
A3: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, it is recommended to keep this compound solutions at refrigerated (2-8 °C) or frozen temperatures.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for this compound are believed to be hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester group, a reaction that is catalyzed by both acids and bases.[3] Oxidation can also occur, leading to the formation of colored byproducts.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring this compound stability.[4] This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.
Data Presentation
The following tables summarize the pH-dependent stability of physostigmine, which can be used as a proxy to guide the formulation of this compound.
Table 1: Effect of pH on the Stability of Physostigmine in Aqueous Solution at 45°C
| pH | First-Order Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.4 | 0.045 | 15.4 |
| 3.4 | 0.018 | 38.5 |
| 4.5 | 0.029 | 23.9 |
| 5.2 | 0.063 | 11.0 |
| 6.8 | 0.215 | 3.2 |
Data adapted from studies on physostigmine and should be considered as an estimate for this compound.[1]
Table 2: Recommended Buffer Systems for pH Control in this compound Formulations
| pH Range | Recommended Buffer System |
| 3.0 - 5.0 | Citrate Buffer |
| 3.8 - 5.8 | Acetate Buffer |
| 5.8 - 8.0 | Phosphate Buffer |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
This protocol describes the preparation of citrate, acetate, and phosphate buffers at various pH values.
Materials:
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Acetic acid
-
Sodium acetate
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Deionized water (deoxygenated by boiling or sparging with nitrogen)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Citrate Buffer (0.1 M):
-
To prepare a pH 3.0 buffer, mix 82.2 mL of 0.1 M citric acid with 17.8 mL of 0.1 M sodium citrate.
-
To prepare a pH 5.0 buffer, mix 35.0 mL of 0.1 M citric acid with 65.0 mL of 0.1 M sodium citrate.
-
Adjust the final pH using a pH meter and small additions of the acidic or basic stock solution.
-
-
Acetate Buffer (0.1 M):
-
To prepare a pH 4.0 buffer, mix 81.6 mL of 0.1 M acetic acid with 18.4 mL of 0.1 M sodium acetate.
-
To prepare a pH 5.0 buffer, mix 29.6 mL of 0.1 M acetic acid with 70.4 mL of 0.1 M sodium acetate.
-
Adjust the final pH as described above.
-
-
Phosphate Buffer (0.1 M):
-
To prepare a pH 6.0 buffer, mix 87.7 mL of 0.1 M sodium phosphate monobasic with 12.3 mL of 0.1 M sodium phosphate dibasic.
-
To prepare a pH 7.0 buffer, mix 39.0 mL of 0.1 M sodium phosphate monobasic with 61.0 mL of 0.1 M sodium phosphate dibasic.
-
Adjust the final pH as described above.
-
Protocol 2: this compound Stability Testing by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in different buffer solutions using HPLC.
Materials:
-
This compound standard
-
Prepared buffer solutions (from Protocol 1)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the respective buffer solutions to achieve the desired final concentration for the stability study.
-
-
Stability Study:
-
Store the prepared this compound solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C for accelerated stability).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Inject the samples and a standard solution of this compound.
-
Record the peak area of the this compound peak in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the this compound concentration versus time to determine the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Eseridine interference with common laboratory reagents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and potential laboratory interferences of Eseridine.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a weak base with the molecular formula C15H21N3O3. It is almost insoluble in water but soluble in various organic solvents such as ethanol, chloroform, benzene, ether, petroleum ether, acetone, and dilute acids.
Q2: How should I store this compound?
Due to its potential sensitivity to light, heat, and air, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable. Its structural analog, physostigmine, is known to turn red upon exposure to these conditions, suggesting similar precautions should be taken with this compound.
Q3: I'm observing a pink or reddish color in my this compound solution. What does this mean?
A pink or reddish hue may indicate the degradation of this compound, possibly due to oxidation. This is a known issue with the related compound physostigmine, which forms a red oxidation product called rubreserine. If you observe a color change, it is recommended to prepare a fresh solution from a new stock of the compound to ensure the integrity of your experiments.
Q4: My this compound is precipitating out of my aqueous buffer. How can I prevent this?
This compound is sparingly soluble in water. Precipitation in aqueous buffers can be caused by several factors:
-
pH: As a weak base, this compound's solubility in aqueous solutions is pH-dependent. It is more soluble in acidic conditions. If your experimental buffer is neutral or basic, the solubility will be lower.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit in that specific buffer.
-
Solvent Carryover: If you are diluting a stock solution of this compound prepared in an organic solvent (like DMSO) into an aqueous buffer, the final concentration of the organic solvent may not be sufficient to keep the compound in solution.
To address this, you can try lowering the pH of your buffer (if compatible with your experiment), reducing the final concentration of this compound, or increasing the percentage of co-solvent in your final solution.
Q5: Could this compound interfere with my biochemical assays?
Yes, it is possible. Alkaloids, the class of compounds to which this compound belongs, have been reported to act as pan-assay interference compounds (PAINS). This means they can sometimes produce false-positive results in various high-throughput screening assays through non-specific mechanisms. Potential interferences could include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that may inhibit enzymes or interfere with assay signals.
-
Redox Activity: Some compounds can interfere with assays that rely on redox reactions.
-
Optical Interference: If this compound or its degradation products are colored, they can interfere with colorimetric and fluorometric assays.
It is crucial to perform appropriate control experiments to rule out any assay artifacts.
Troubleshooting Guides
Issue 1: Unexpected Color Change in Solution
-
Problem: The this compound solution, which was initially colorless, has developed a pink or reddish tint.
-
Potential Cause: This is likely due to the oxidation of this compound. Exposure to air (oxygen), light, or elevated temperatures can accelerate this process.
-
Troubleshooting Steps:
-
Verify Storage: Ensure your stock of this compound is stored correctly (cool, dark, and dry).
-
Prepare Fresh: Discard the colored solution and prepare a fresh one from a new, unopened vial of this compound if possible.
-
Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen.
-
Minimize Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil. Prepare solutions fresh before use and avoid prolonged storage.
-
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
-
Problem: You are observing high variability in your bioassay results, or the results are not reproducible.
-
Potential Causes:
-
Compound Instability: this compound may be degrading under your assay conditions (e.g., due to pH or temperature).
-
Assay Interference: this compound may be interfering with your assay technology (see FAQ 5).
-
Precipitation: The compound may be precipitating in the assay medium, leading to inconsistent effective concentrations.
-
-
Troubleshooting Workflow:
Data Presentation
The following tables provide an illustrative summary of this compound's properties. Note that the quantitative data are hypothetical and should be determined experimentally.
Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents at 25°C
| Solvent | Molarity (mol/L) | mg/mL | Qualitative Description |
| Water | <0.001 | <0.3 | Sparingly soluble |
| Ethanol | >0.1 | >29 | Soluble |
| DMSO | >0.5 | >145 | Freely soluble |
| Methanol | >0.1 | >29 | Soluble |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffers after 24 hours
| Buffer pH | Temperature (°C) | % Remaining |
| 5.0 | 4 | >99% |
| 5.0 | 25 | 95% |
| 7.4 | 4 | 90% |
| 7.4 | 25 | 75% |
| 9.0 | 4 | 80% |
| 9.0 | 25 | 50% |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Materials: this compound (solid), selected solvents (e.g., water, ethanol, DMSO), sealed vials, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer, syringe filters (0.22 µm).
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of solvent in a sealed vial.
-
Equilibrate the suspension on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a pre-validated HPLC or UV-Vis method.
-
Protocol 2: Assessment of this compound Interference in a Colorimetric Assay (e.g., MTT Assay)
-
Materials: this compound stock solution, assay buffer, detection reagent (e.g., MTT), multi-well plates, plate reader.
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer in a multi-well plate.
-
In parallel wells (without cells or the target enzyme), add the same dilutions of this compound.
-
Add the detection reagent to all wells.
-
Incubate for the standard assay time.
-
Read the absorbance at the appropriate wavelength.
-
Analysis: Compare the absorbance values in the wells with and without this compound (but without the biological system). A significant change in absorbance in the absence of the biological target indicates direct interference of this compound with the detection reagent.
-
Visualizations
Potential Degradation Pathways of this compound
This compound, being an ester and containing a tertiary amine, is susceptible to degradation through hydrolysis and oxidation.
Validation & Comparative
Validating the Anticholinesterase Activity of Eseridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinesterase activity of Eseridine against other well-established cholinesterase inhibitors. Experimental data is presented to support the validation of this compound's activity, alongside detailed methodologies for key experiments.
Executive Summary
This compound, a structural analog of physostigmine, has been investigated for its potential as a cholinesterase inhibitor. However, experimental evidence indicates that this compound is largely inactive as an inhibitor of acetylcholinesterase (AChE). This guide compares the inhibitory potency of this compound with its close analog, physostigmine, and other clinically relevant cholinesterase inhibitors such as donepezil and rivastigmine. The data presented herein is crucial for researchers in the field of neurodegenerative diseases and drug development to understand the structure-activity relationships of this class of compounds.
Quantitative Comparison of Cholinesterase Inhibitors
The inhibitory potency of cholinesterase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 1: Comparative IC50 Values for Acetylcholinesterase (AChE) Inhibition
| Compound | AChE IC50 (nM) | Enzyme Source |
| This compound (Eseramine) | > 10,000[1] | Electric Eel |
| Physostigmine (Eserine) | 0.67[2] | Not Specified |
| Donepezil | 6.7[2] | Not Specified |
| Rivastigmine | 4.3[2] | Not Specified |
Table 2: Comparative IC50 Values for Butyrylcholinesterase (BChE) Inhibition
| Compound | BChE IC50 (nM) | Enzyme Source |
| This compound (Eseramine) | No data available | - |
| Physostigmine (Eserine) | 22.91 | Human Erythrocytes |
| Donepezil | 7400 | Not Specified |
| Rivastigmine | 37 | Not Specified |
Experimental Protocols
The determination of anticholinesterase activity is commonly performed using the Ellman's method, a rapid and reliable spectrophotometric assay.
Protocol: Determination of Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 20 µL Phosphate Buffer
-
Control (100% activity): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 20 µL Phosphate Buffer
-
Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 20 µL test compound solution
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/buffer to the respective wells.
-
Mix gently and incubate the plate for 15 minutes at 25°C.
-
-
Initiate Reaction:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for determining the IC50 value of a cholinesterase inhibitor.
Caption: Cholinergic signaling pathway at the synapse.
References
Eseridine vs. Physostigmine: A Comparative Efficacy Analysis for Cholinergic Research
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of eseridine and physostigmine as acetylcholinesterase inhibitors, supported by experimental data and detailed protocols.
This guide presents a detailed comparative analysis of the efficacy of this compound and its close structural analog, physostigmine, with a primary focus on their ability to inhibit acetylcholinesterase (AChE). While both are alkaloids originating from the Calabar bean, their pharmacological activities diverge significantly. Physostigmine is a well-established, potent reversible inhibitor of AChE, whereas available scientific evidence indicates that this compound possesses negligible inhibitory activity against this enzyme.
Mechanism of Action: A Tale of Two Alkaloids
Physostigmine exerts its effects by acting as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By binding to the active site of AChE, physostigmine prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission. This mechanism underlies its use in medicine.
In contrast, studies on physostigmine analogs have revealed that the structural alterations present in this compound are critical and appear to significantly diminish its ability to interact with the AChE active site. Research indicates that this compound and the related compound geneserine are largely inactive as acetylcholinesterase inhibitors under typical experimental conditions.[1]
Quantitative Comparison of Acetylcholinesterase Inhibition
The efficacy of an acetylcholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.
The available data, summarized in the table below, highlights the stark difference in AChE inhibitory potency between physostigmine and the reported activity of this compound and its analogs.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibition Data
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| Physostigmine | Human AChE | 0.117 ± 0.007 | [2] |
| Electric Eel AChE | 0.013 | [3] | |
| Fish Larvae Cholinesterase | 0.0743 | [4] | |
| This compound (as Geneserine/Eseramine) | Erythrocyte AChE | Inactive | [1] |
| Human AChE (Geneserine analogues) | Substantially less potent than corresponding physostigmine analogues | [5] |
Note: IC50 values for physostigmine can vary based on the enzyme source and specific experimental conditions.
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the colorimetric method developed by Ellman. This assay provides a reliable and reproducible means of quantifying enzyme inhibition.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., physostigmine, this compound)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and test compounds in an appropriate solvent.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds to the respective wells. A control group without any inhibitor should be included.
-
Pre-incubation: Incubate the plate for a specified duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is then determined relative to the control, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Cholinergic Synapse and Experimental Process
To better understand the context of this comparative analysis, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for assessing AChE inhibition.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by physostigmine.
References
- 1. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticholinesterase activity of compounds related to geneserine tautomers. N-Oxides and 1,2-oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Eseridine vs. Neostigmine: A Comparative Analysis of Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of eseridine and neostigmine, focusing on their efficacy as acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for conditions such as myasthenia gravis and Alzheimer's disease. This document presents available experimental data, outlines relevant methodologies, and visualizes the mechanisms of action to offer an objective resource for the scientific community.
Mechanism of Action and Chemical Properties
Both this compound and neostigmine function as reversible inhibitors of acetylcholinesterase, thereby increasing the concentration of acetylcholine at the synaptic cleft and enhancing cholinergic neurotransmission. However, their chemical structures dictate their physiological effects.
This compound , also known as geneserine, is a tertiary amine and an analogue of physostigmine (eserine). This structural characteristic allows it to cross the blood-brain barrier, suggesting potential effects on the central nervous system (CNS).
Neostigmine is a quaternary ammonium compound. Its charged nature restricts its passage across the blood-brain barrier, leading to predominantly peripheral effects.[1] This makes it a valuable agent in the treatment of peripheral neuromuscular disorders like myasthenia gravis.[1]
Quantitative Comparison of AChE Inhibitory Activity
The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While extensive data is available for neostigmine, specific IC50 values for this compound are not prominently documented in publicly available literature. For contextual comparison, data for the closely related compound, physostigmine (eserine), is often referenced.
| Compound | Target Enzyme | IC50 Value (µM) | Organism/Source |
| Neostigmine | Acetylcholinesterase (AChE) | 0.062 ± 0.003 | Human |
| This compound (Geneserine) | Acetylcholinesterase (AChE) | Not available in cited literature | - |
| Physostigmine (Eserine) | Acetylcholinesterase (AChE) | 0.117 ± 0.007 | Human |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology. The data presented here is for comparative purposes.
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the general mechanism by which both this compound and neostigmine inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft.
Mechanism of Acetylcholinesterase Inhibition
Experimental Protocols
Determination of Acetylcholinesterase Inhibitory Activity (Ellman's Assay)
The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.
Principle:
The assay is a colorimetric method that measures the activity of AChE based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The reaction involves two steps:
-
Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCI), to produce thiocholine and acetic acid.
-
Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion TNB, which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer, keep on ice)
-
Test compounds (this compound, Neostigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixtures (in a 96-well plate):
-
Blank: 170 µL Phosphate Buffer + 10 µL DTNB + 10 µL solvent
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent
-
Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations)
-
-
Pre-incubation: Gently mix the contents of each well and incubate the plate for 10-15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 180 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition of AChE by the test compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical in vitro AChE inhibition assay.
Workflow for AChE Inhibition Assay
Conclusion
Neostigmine is a well-characterized, peripherally acting acetylcholinesterase inhibitor with potent activity. This compound, a CNS-penetrant analogue of physostigmine, is also recognized as an AChE inhibitor. However, a direct quantitative comparison of their inhibitory potency is hampered by the lack of readily available IC50 data for this compound in the scientific literature. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to determine and compare the AChE inhibitory activities of these and other compounds. Further studies are warranted to quantify the inhibitory efficacy of this compound to fully elucidate its therapeutic potential in comparison to established cholinesterase inhibitors like neostigmine.
References
Cross-validation of Hesperidin's Anticancer Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of hesperidin, a flavanone glycoside found predominantly in citrus fruits. Emerging evidence indicates that hesperidin exerts cytotoxic and antiproliferative effects across a range of cancer cell lines by modulating key signaling pathways.[1] This document summarizes quantitative efficacy data, details common experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of Hesperidin in Cancer Cell Lines
The cytotoxic effect of hesperidin, as measured by the half-maximal inhibitory concentration (IC50), demonstrates variability across different cancer cell lines and is dependent on the duration of exposure.[1] The following table summarizes the IC50 values of hesperidin in several human cancer cell lines, offering a benchmark for its potential therapeutic applications.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7/Dox | Doxorubicin-resistant Breast Cancer | Not Specified | 11 |
| HN6 | Oral Cancer | 48 | 169.53 |
| HN15 | Oral Cancer | 48 | 199.51 |
| AGS | Gastric Cancer | 24 | >100 (µg/mL) |
| SKM | Gastric Cancer | 24 | >100 (µg/mL) |
Table 1: Comparative IC50 values of hesperidin in various human cancer cell lines. Data compiled from multiple sources.[1]
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of hesperidin's activity, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Hesperidin Treatment: The following day, treat the cells with various concentrations of hesperidin. A vehicle control (medium with the same concentration of the solvent used for hesperidin) must be included.[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Molecular Mechanisms and Signaling Pathways
Hesperidin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][3]
Hesperidin's impact on key cancer signaling pathways.
Hesperidin has been reported to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[2][4] Furthermore, it modulates the expression of apoptosis-related proteins, such as up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[5] The compound also exhibits anti-inflammatory properties by inhibiting the NF-κB pathway.[2][3]
Experimental and Validation Workflow
A standardized workflow is crucial for the cross-validation of hesperidin's effects across different cell lines.
Experimental workflow for cross-validating hesperidin's activity.
This guide demonstrates that hesperidin exhibits significant anticancer activity across various cell lines by influencing multiple signaling pathways.[1] The provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activities of Hesperidin via Suppression of Up-Regulated Programmed Death-Ligand 1 Expression in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eseridine and Other Cholinergic Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of eseridine and other key cholinergic agonists. This document summarizes quantitative data on their performance, details relevant experimental methodologies, and visualizes critical pathways and workflows to support informed decision-making in cholinergic drug research.
Introduction to Cholinergic Agonists
Cholinergic agonists are a broad class of compounds that mimic the effects of the neurotransmitter acetylcholine (ACh). They exert their effects through two primary mechanisms: direct interaction with cholinergic receptors (muscarinic and nicotinic) or indirect action by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh. This guide will focus on a comparative analysis of this compound, a lesser-studied analogue of physostigmine, against a range of well-characterized direct and indirect-acting cholinergic agonists.
Due to a scarcity of publicly available quantitative data for this compound (also known as physostigmine aminoxide), this guide will incorporate data for the structurally related compound, eseroline, a metabolite of physostigmine, as a proxy for comparative purposes. It is crucial to note that while structurally similar, the pharmacological profiles of this compound and eseroline may not be identical.
Mechanism of Action: A Visual Overview
Cholinergic agonists can be broadly categorized into two groups based on their mechanism of action. The following diagram illustrates the fundamental signaling pathways for both direct and indirect-acting cholinergic agonists.
Figure 1: Mechanism of Action of Cholinergic Agonists.
Quantitative Comparison of Cholinergic Agonists
The following tables provide a summary of key quantitative data for a selection of cholinergic agonists, focusing on their potency as acetylcholinesterase inhibitors (for indirect-acting agonists) and their binding affinities for cholinergic receptors (for direct-acting agonists).
Table 1: Acetylcholinesterase (AChE) Inhibition
This table compares the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of various indirect-acting cholinergic agonists against acetylcholinesterase. Lower values indicate greater potency.
| Compound | IC50 (nM) | Ki (nM) | Source Organism/Enzyme |
| Eseroline | - | 150 - 610 | Electric eel, Human RBC, Rat brain[1] |
| Physostigmine (Eserine) | 45.3 | 48 | Human Erythrocyte AChE[2] |
| Neostigmine | - | - | - |
| Pyridostigmine | - | - | - |
| Donepezil | 340 - 530 | - | Human Brain Cortex AChE[3] |
| Rivastigmine | 3500 - 5100 | - | Human Brain Cortex AChE[3] |
| Galantamine | 5130 | - | Human Brain Cortex AChE[3] |
| Heptyl-physostigmine | 8.9 - 31.2 | - | Human Brain Cortex AChE[3] |
Table 2: Muscarinic Receptor Binding Affinities and Potencies
This table summarizes the binding affinities (Ki) and/or potency (EC50) of direct-acting cholinergic agonists at different muscarinic receptor subtypes.
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Pilocarpine | Non-selective agonist | Non-selective agonist | Non-selective agonist | Non-selective agonist | Non-selective agonist |
| Cevimeline | EC50: 23 nM | EC50: 1040 nM | EC50: 48 nM | EC50: 1310 nM | EC50: 63 nM |
| Carbachol | - | - | - | - | - |
| Arecoline | - | - | - | - | - |
| Oxotremorine | - | - | - | - | - |
A comprehensive compilation of Ki values for all listed agonists across all receptor subtypes is challenging due to variations in experimental conditions across different studies.
Table 3: Nicotinic Receptor Binding Affinities
This table presents available data on the binding affinities (Ki) of selected cholinergic agonists for nicotinic acetylcholine receptors (nAChRs).
| Compound | Receptor Subtype | Ki (nM) |
| Nicotine | α4β2 | - |
| Varenicline | α4β2 | - |
| Cytisine | α4β2 | - |
Quantitative binding affinity data for many traditional cholinergic agonists at specific nicotinic receptor subtypes is not as widely reported in comparative formats as for muscarinic receptors or AChE inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to characterize cholinergic agonists.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the AChE inhibitory activity of a compound.
Figure 2: Workflow for AChE Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human erythrocytes) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound, physostigmine) and a reference inhibitor (e.g., donepezil).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Buffer
-
AChE solution
-
Test compound or reference inhibitor at various concentrations.
-
-
Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately after adding the substrate, add the DTNB reagent.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Radioligand Binding Assay for Muscarinic/Nicotinic Receptors
This assay measures the affinity of a compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand.
References
Replicating Eseridine's Neuroprotective Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Eseridine and related cholinesterase inhibitors. Due to the limited availability of direct research on this compound, this document synthesizes findings from its parent compound, physostigmine, and other well-studied cholinesterase inhibitors to provide a framework for replicating and extending published findings. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are outlined.
Cholinesterase Inhibition and Neuroprotection
This compound, or eserine aminoxide, is a derivative of physostigmine, a well-known reversible cholinesterase inhibitor. The primary therapeutic action of cholinesterase inhibitors is to increase the levels of acetylcholine in the synaptic cleft by inhibiting its breakdown by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Beyond this primary mechanism, several cholinesterase inhibitors have demonstrated neuroprotective properties, suggesting additional modes of action relevant to the treatment of neurodegenerative diseases.
Comparative Anticholinesterase Activity
The inhibitory potency of this compound's parent compound, physostigmine, and other commonly used cholinesterase inhibitors against AChE and BChE is summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce enzyme activity by 50%. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Target Enzyme | IC50 (µM) | Source Organism/Assay Condition |
| Physostigmine (Eserine) | Human AChE | 0.117 | Human whole blood |
| Human BChE | 0.059 | Human whole blood | |
| Donepezil | Human AChE | 0.0067 | - |
| Rivastigmine | Human AChE | 0.0043 | - |
| Galantamine | Human AChE | 0.00067 | - |
Neuroprotective Effects: A Comparative Overview
Studies have investigated the neuroprotective potential of various cholinesterase inhibitors against different cellular stressors relevant to neurodegenerative diseases.
| Compound | Challenge | Cell Line | Maximum Protection Concentration | Neuroprotective Effect |
| Galantamine | Okadaic Acid | SH-SY5Y | 0.3 µM | U-shaped dose-response |
| Donepezil | Okadaic Acid | SH-SY5Y | 1 µM | U-shaped dose-response |
| Rivastigmine | Okadaic Acid | SH-SY5Y | 3 µM | Concentration-dependent |
| Galantamine | Aβ25-35 | SH-SY5Y | 0.3 µM | Significant protection |
| Donepezil | Aβ25-35 | SH-SY5Y | 1 µM | Significant protection |
| Rivastigmine | Aβ25-35 | SH-SY5Y | 3 µM | Significant protection |
| Physostigmine | Neuropathy-induced apoptosis | Rat model | - | Reduced caspase 3 activity and DNA fragmentation[3] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of some cholinesterase inhibitors are believed to be mediated through key intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival. Activation of this pathway can inhibit apoptosis and promote neuronal survival. The neuroprotective effects of galantamine and donepezil have been linked to the activation of this pathway through α7 nicotinic receptors.[3]
Caption: The PI3K/Akt signaling pathway in neuroprotection.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway can lead to the expression of pro-survival genes. Research on a physostigmine analogue suggests its neuroprotective effects may be mediated through this pathway.[4]
Caption: The MAPK/ERK signaling pathway in neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing findings. Below are protocols for key in vitro and in vivo experiments to assess neuroprotective effects.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses cell viability in response to a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., Okadaic acid, Aβ25-35)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours). Include a vehicle control.
-
Neurotoxin Challenge: Add the neurotoxic agent to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eseridine vs. Donepezil: A Comparative Analysis of Cholinesterase Inhibition Mechanisms
For researchers and professionals in the field of neurodegenerative disease and drug development, understanding the nuanced differences between cholinesterase inhibitors is paramount. This guide provides a detailed, data-driven comparison of two such inhibitors: eseridine and donepezil. While both aim to increase acetylcholine levels in the brain, their distinct chemical structures and mechanisms of action lead to different pharmacological profiles.
Core Mechanisms of Action
This compound, a carbamate alkaloid, and donepezil, a piperidine derivative, both function by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] By blocking AChE, these drugs increase the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2][4] This is a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficit in cholinergic function.[1][5]
This compound (as represented by its close analog, Physostigmine/Eserine): As a carbamate inhibitor, eserine acts as a reversible inhibitor of acetylcholinesterase.[6] Its mechanism involves the carbamylation of the serine hydroxyl group in the active site of AChE. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal ACh hydrolysis, leading to a temporary inactivation of the enzyme.[2] Eserine also demonstrates inhibitory activity against butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.
Donepezil: Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase.[1][7] It binds to the active site of AChE, preventing acetylcholine from being broken down.[1][5] Its piperidine structure is distinct from other cholinesterase inhibitors.[1] Donepezil shows significantly higher selectivity for AChE over BuChE.[8] Some research also suggests that donepezil may have non-cholinergic mechanisms of action, including the upregulation of nicotinic receptors and neuroprotective effects.[9]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for eserine (physostigmine) and donepezil against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from various in vitro studies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme.
| Compound | Target Enzyme | IC50 Value (nM) | Enzyme Source |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | 0.67[8] | Rat Brain |
| Butyrylcholinesterase (BuChE) | 16[8] | Rat Plasma | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[8] | Rat Brain |
| Butyrylcholinesterase (BuChE) | 7400[10] | Rat Plasma |
Note: Data for this compound is represented by its close and well-studied analog, eserine (physostigmine).
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Cholinergic synapse and the inhibitory action of this compound and donepezil.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Eserine Salicylate? [synapse.patsnap.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. What is Donepezil Hydrochloride used for? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil - Wikipedia [en.wikipedia.org]
- 10. Portico [access.portico.org]
Assessing the Specificity of Eseridine for Acetylcholinesterase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of cholinesterase inhibitors, with a primary focus on eseridine and its more extensively studied analog, physostigmine. Due to a lack of publicly available quantitative data on the specific inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this guide will leverage data for the closely related and often interchangeably termed compound, physostigmine (also known as eserine), to provide a comparative framework. This guide will objectively compare its performance with other well-established cholinesterase inhibitors and provide the supporting experimental data and protocols necessary for a comprehensive understanding.
Comparative Analysis of Cholinesterase Inhibitor Specificity
The specificity of a cholinesterase inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile. It is typically expressed as a ratio of its inhibitory potency against BChE to that of AChE, often using the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency. An inhibitor with a high BChE/AChE IC50 ratio is considered to be more selective for AChE.
The following table summarizes the available IC50 values for physostigmine and other widely used cholinesterase inhibitors against both acetylcholinesterase and butyrylcholinesterase.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity Ratio (BChE IC50 / AChE IC50) |
| Physostigmine (Eserine) | 0.67 nM - 0.117 µM[1] | 0.04 µM - 0.059 µM[1] | ~0.05 - 0.5 |
| Donepezil | 6.7 nM[1] | High selectivity for AChE[1] | High |
| Rivastigmine | 4.3 nM[1] | Moderate Selectivity[1] | Moderate |
| Galantamine | ~5 µM | 50-fold selective for AChE | ~50 |
Note: IC50 values can exhibit variability across different studies due to variations in experimental conditions, such as the source of the enzyme and the specific assay methodology employed.
Experimental Protocols: Cholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE and BChE inhibition is most commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay is favored for its simplicity, reliability, and suitability for high-throughput screening.[2][3]
Principle of the Assay:
The Ellman's method is a colorimetric assay that quantifies the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), which results in the production of thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
Materials and Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (for AChE assay)
-
Butyrylthiocholine iodide (BTCI) solution (for BChE assay)
-
Purified acetylcholinesterase (e.g., from electric eel) or butyrylcholinesterase (e.g., from equine serum)
-
Test inhibitor (e.g., this compound, Physostigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI or BTCI solution to start the reaction. For the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined from the resulting dose-response curve using non-linear regression analysis.
-
Visualizing Experimental and Logical Frameworks
To further clarify the methodologies and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for a cholinesterase inhibition assay.
Caption: Logical framework for comparing cholinesterase inhibitor specificity.
References
Independent Verification of Eseridine's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eseridine's therapeutic potential against established alternatives for Alzheimer's disease and glaucoma. Due to the limited availability of direct preclinical and clinical data for this compound, this analysis incorporates data from its parent compound, physostigmine, to provide a foundational comparison. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Executive Summary
This compound, a structural analog of physostigmine, functions as a reversible acetylcholinesterase (AChE) inhibitor.[1] This mechanism of action is central to its therapeutic potential in conditions characterized by cholinergic deficits, such as Alzheimer's disease, and in pathologies like glaucoma where increased cholinergic stimulation can be beneficial.[1][2] While direct and extensive clinical data for this compound remains limited, its pharmacological profile as an AChE inhibitor places it in a class of drugs with well-documented, albeit modest, efficacy in the symptomatic treatment of mild to moderate Alzheimer's disease.[3][4] In the context of glaucoma, its parent compound physostigmine has demonstrated the ability to reduce intraocular pressure.[2][5] This guide compares the available data for this compound and physostigmine with current first-line treatments for Alzheimer's disease and glaucoma to provide a framework for evaluating its therapeutic potential and to guide future research.
Comparison with Alzheimer's Disease Therapeutics
The primary therapeutic strategy for mild to moderate Alzheimer's disease involves enhancing cholinergic neurotransmission through the inhibition of acetylcholinesterase. This compound falls into this category, alongside currently approved medications such as donepezil, rivastigmine, and galantamine.
Quantitative Efficacy and Safety Data
The following table summarizes the efficacy of acetylcholinesterase inhibitors in improving cognitive function in patients with mild to moderate Alzheimer's disease, as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).
| Drug | Dosage | Mean Difference in ADAS-Cog Score (vs. Placebo) | Mean Difference in MMSE Score (vs. Placebo) | Common Adverse Events |
| Physostigmine (controlled-release) | Mean 25-27mg/day | -1.75 to -2.02 (improvement) | Not consistently reported | Nausea, vomiting, diarrhea, anorexia, dizziness, stomach pain[3] |
| Donepezil | 5-10 mg/day | -2.67 (improvement)[6] | +1.05 (improvement)[6] | Diarrhea, nausea, vomiting[7] |
| Rivastigmine | 6-12 mg/day (oral) or 9.5 mg/day (transdermal) | -1.79 (improvement)[8] | +0.74 (improvement)[8] | Nausea, vomiting, diarrhea, anorexia[4] |
| Galantamine | 24 mg/day | -3.15 (improvement)[9] | Not consistently reported in direct comparison | Nausea, vomiting, diarrhea, anorexia[9] |
Note: A negative change in ADAS-Cog score indicates an improvement in cognitive function. A positive change in MMSE score indicates an improvement.
Signaling Pathway of Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors, including this compound, exert their primary effect by increasing the levels of acetylcholine in the synaptic cleft. This enhanced cholinergic signaling is believed to temporarily improve cognitive function.
Acetylcholinesterase Inhibition by this compound.
Comparison with Glaucoma Therapeutics
In glaucoma, the therapeutic goal is to reduce intraocular pressure (IOP) to prevent optic nerve damage. Cholinergic agents like physostigmine (and by extension, this compound) can lower IOP by increasing the outflow of aqueous humor.[5] This section compares the potential efficacy of this compound with established glaucoma medications.
Quantitative Efficacy and Safety Data
The following table summarizes the IOP-lowering efficacy of various glaucoma medications.
| Drug | Dosage | Mean IOP Reduction | Common Adverse Events |
| Physostigmine | 8 mg/ml, on alternate hours | 3.2 mmHg (mean difference from untreated eye)[5] | Blurred vision, eye irritation[2] |
| Latanoprost | 0.005% once daily | 32% from baseline[10] | Increased iris pigmentation, conjunctival hyperemia[10] |
| Timolol | 0.5% twice daily | 26-38% from baseline[11] | Burning/stinging in the eye, blurred vision[11] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential are provided below.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used spectrophotometric method to determine the inhibitory activity of a compound against acetylcholinesterase.
Workflow for Ellman's Assay
Workflow for the Ellman's Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer at pH 8.0.[10]
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.[10]
-
Prepare a fresh solution of acetylthiocholine iodide (ATCI) in deionized water at a concentration of 14 mM.[10]
-
Dilute a stock solution of acetylcholinesterase (AChE) in phosphate buffer to a working concentration (e.g., 1 U/mL).[10]
-
Prepare various concentrations of the test compound (this compound) in an appropriate solvent.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add phosphate buffer, DTNB, and ATCI.
-
Control (100% activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the test compound.[10]
-
Test Sample: Add phosphate buffer, AChE solution, DTNB, and the test compound solution.[10]
-
Pre-incubate the plate at 25°C for 10 minutes.[10]
-
Initiate the reaction by adding the ATCI solution to all wells except the blank.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for the control and test samples.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vivo Assessment of Cognitive Enhancement: Morris Water Maze
The Morris Water Maze is a behavioral test used to assess spatial learning and memory in rodents.
Workflow for Morris Water Maze
Workflow for the Morris Water Maze Test.
Methodology:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface.[12] Visual cues are placed around the room.[12]
-
Acquisition Phase:
-
Mice are given multiple trials per day (e.g., four trials) for several consecutive days (e.g., five days).[12]
-
For each trial, the mouse is placed in the water at a different starting position, facing the wall of the pool.
-
The time it takes for the mouse to find the hidden platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is guided to the platform.[12]
-
-
Probe Trial:
-
On the day after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is recorded.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the this compound-treated group and the control group.
-
Compare the time spent in the target quadrant during the probe trial between the two groups.
-
In Vivo Assessment of Memory: Passive Avoidance Test
The passive avoidance test is a fear-aggravated test used to evaluate learning and memory in small animal models.
Workflow for Passive Avoidance Test
Workflow for the Passive Avoidance Test.
Methodology:
-
Apparatus: A box with two compartments, one brightly lit and one dark, connected by a door.[13] The floor of the dark compartment is equipped with a grid to deliver a mild electric shock.[13]
-
Training Trial:
-
The mouse is placed in the light compartment.
-
When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.[13]
-
-
Retention Trial:
-
At a later time (e.g., 24 hours), the mouse is again placed in the light compartment.
-
The time it takes for the mouse to enter the dark compartment (step-through latency) is measured.[14]
-
-
Data Analysis:
-
A longer step-through latency in the retention trial is indicative of better memory of the aversive experience. Compare the latencies between the this compound-treated and control groups.
-
Conclusion
This compound, as an acetylcholinesterase inhibitor, holds theoretical promise for the symptomatic treatment of Alzheimer's disease and potentially for glaucoma. However, a significant gap exists in the publicly available preclinical and clinical data to substantiate its efficacy and safety profile in comparison to established therapies. The provided experimental protocols offer a clear pathway for the independent verification of its therapeutic potential. Future research should focus on generating robust in vitro and in vivo data for this compound to accurately determine its place, if any, in the therapeutic armamentarium for these conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Physostigmine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physostigmine increases aqueous humor production in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scribd.com [scribd.com]
- 8. broadpharm.com [broadpharm.com]
- 9. mmpc.org [mmpc.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. jneurosci.org [jneurosci.org]
- 13. Passive avoidance test [panlab.com]
- 14. scantox.com [scantox.com]
A Comparative Analysis of the Side-Effect Profiles of Eseridine and Eserine (Physostigmine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side-effect profiles of Eseridine and Eserine, also known as Physostigmine. Both are alkaloids and act as cholinesterase inhibitors, but their distinct pharmacological characteristics lead to differences in their adverse effect profiles. This document summarizes their side effects, outlines relevant experimental protocols for assessment, and visualizes their shared mechanism of action.
Introduction
This compound and Eserine (Physostigmine) are both derived from the Calabar bean and function by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1] This inhibition leads to an increase in acetylcholine levels at the synaptic cleft, enhancing cholinergic neurotransmission.[1] While this mechanism is therapeutic in conditions like glaucoma and myasthenia gravis, it is also the source of their characteristic side effects.[1][2] Eserine (Physostigmine) is a well-established reversible inhibitor of AChE.[2] this compound is also a cholinesterase inhibitor.[3]
Comparative Side-Effect Profiles
The side effects of both this compound and Eserine stem from their cholinergic activity. The following tables summarize the reported adverse effects, categorized by the affected physiological system.
Table 1: Side-Effect Profile of this compound
| System Organ Class | Adverse Effects |
| Gastrointestinal | Nausea, vomiting, stomach pain, diarrhea.[3] |
| Central Nervous System | Headaches, dizziness, confusion, seizures (in rare cases).[3] |
| Cardiovascular | Fluctuations in blood pressure (hypotension or hypertension), palpitations, bradycardia (slowed heart rate).[3] |
| Respiratory | Bronchoconstriction, shortness of breath, wheezing (particularly in individuals with a history of asthma).[3] |
| Allergic Reactions | Mild skin rashes, itching, angioedema (swelling under the skin), anaphylaxis.[3] |
| Hematological | Increased risk of bleeding (due to the salicylate component in this compound Salicylate).[3] |
Table 2: Side-Effect Profile of Eserine (Physostigmine)
| System Organ Class | Adverse Effects |
| Gastrointestinal | Nausea, vomiting, diarrhea, stomach cramps, excessive salivation.[1][4] |
| Central Nervous System | Dizziness, headache, confusion, seizures, agitation, tremor.[1][5] |
| Cardiovascular | Bradycardia, arrhythmia, cardiac arrest.[5][6] |
| Respiratory | Bronchospasm, hypersalivation leading to potential airway compromise.[5] |
| Ophthalmic | Blurred vision, difficulty focusing.[1] |
| Musculoskeletal | Muscle twitching, cramps, weakness.[1] |
| Urological | Increased urination or bowel movements.[7] |
| Dermatological | Excessive sweating.[4] |
| Allergic Reactions | Hives, difficulty breathing, swelling of the face, lips, tongue, or throat.[7] |
Experimental Protocols for Side-Effect Assessment
The assessment of side effects for cholinesterase inhibitors like this compound and Eserine involves a combination of preclinical and clinical studies.
3.1 Preclinical Assessment in Animal Models
-
Objective: To determine the acute toxicity and identify the target organs for adverse effects.
-
Methodology:
-
Animal Model: Typically rodents (mice or rats).
-
Dose Administration: A range of doses of the test compound (this compound or Eserine) are administered, usually via intravenous or intraperitoneal injection.
-
Observation: Animals are closely monitored for a set period (e.g., 24-48 hours) for signs of cholinergic toxicity. This includes observing for salivation, lacrimation, urination, defecation, gastrointestinal distress, and tremors (SLUDGE syndrome).[8]
-
Cardiovascular Monitoring: In anesthetized animals, blood pressure and heart rate are continuously monitored following drug administration.
-
Respiratory Assessment: Respiratory rate and effort are observed.
-
Neurological Assessment: Behavioral changes, seizures, and muscle tremors are recorded.
-
Histopathology: At the end of the observation period, tissues from major organs are collected for histopathological examination to identify any cellular damage.
-
3.2 Clinical Assessment in Human Trials
-
Objective: To evaluate the safety, tolerability, and side-effect profile in humans.
-
Methodology:
-
Study Design: Double-blind, placebo-controlled, dose-escalation studies are the gold standard.
-
Participant Monitoring: Subjects are closely monitored for adverse events through regular physical examinations, vital sign measurements, and electrocardiograms (ECGs).
-
Symptom Reporting: Participants are asked to report any symptoms they experience through standardized questionnaires and diaries.
-
Laboratory Tests: Blood and urine samples are collected at regular intervals to monitor for any changes in hematology, clinical chemistry, and organ function.
-
Specialized Assessments: Depending on the expected side effects, specialized assessments such as ophthalmic examinations or pulmonary function tests may be conducted.
-
Visualization of Signaling Pathways and Workflows
4.1 Mechanism of Action: Cholinesterase Inhibition
Both this compound and Eserine act by inhibiting the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this mechanism.
Caption: Mechanism of cholinesterase inhibition by this compound and Eserine.
4.2 Experimental Workflow for Preclinical Side-Effect Assessment
The following diagram outlines a typical workflow for assessing the side effects of these compounds in a preclinical setting.
References
- 1. What are the side effects of Eserine Salicylate? [synapse.patsnap.com]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. What are the side effects of this compound Salicylate? [synapse.patsnap.com]
- 4. Physostigmine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physostigmine Uses, Side Effects & Warnings [drugs.com]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eseridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Eseridine, a compound utilized in pharmacological research, requires specific procedures for its disposal to mitigate potential hazards. This guide provides essential, step-by-step logistical information for the safe management and disposal of this compound waste.
This compound: Hazard and Disposal Overview
This compound is a chemical that necessitates careful handling due to its potential toxicity. While specific toxicological properties have not been thoroughly investigated, it is prudent to handle it with the same precautions as other potent pharmacological agents.[1] Disposal must adhere to strict national and local regulations to prevent environmental contamination and ensure personnel safety.[1]
| Characteristic | Information | Citation |
| Chemical Name | This compound | [2][3][4] |
| Molecular Formula | C15H21N3O3 | [2][3][4] |
| Primary Hazards | Harmful if swallowed. May cause cancer. Very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][5] |
| Handling Precautions | Work under a fume hood. Do not inhale the substance/mixture. Avoid dust formation. | [1][5] |
| Storage | Store locked up in a tightly closed, dry, and well-ventilated place. Light sensitive. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Do not mix with other waste. | [1] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][5]
-
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][5]
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a securely fitting lid.
-
For liquid waste containing this compound, use a dedicated, leak-proof, and chemically compatible container.
3. Labeling of Waste Containers:
-
Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration of this compound if it is in a solution.
-
Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard") using appropriate GHS pictograms.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[6]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[6]
-
Complete a hazardous waste pickup request form as required by your institution, providing all necessary information about the waste.
-
EHS will then coordinate the collection of the waste by a licensed hazardous waste disposal company for final treatment and disposal, which is typically incineration.[7]
6. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and equipped, you may clean up small spills by carefully taking up the material and placing it in the designated hazardous waste container.[1]
-
For large spills, or if you are not comfortable with the cleanup, await the arrival of trained emergency personnel.
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C15H21N3O3 | CID 65719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. GSRS [precision.fda.gov]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling Eseridine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling Eseridine, a compound that requires careful management due to its potential hazards. Adherence to these procedural guidelines is a critical component of laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound.[1][4] |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Prevents dermal absorption. The outer glove should be worn over the gown cuff and changed regularly or immediately if contaminated.[1][2][3] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the solid form to prevent inhalation of dust particles.[4][5] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1][2][3] |
Safe Handling and Experimental Workflow
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[6][7] A clear workflow ensures that the compound is handled safely from preparation to disposal.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.
Operational Steps for Disposal:
-
Segregation: All disposable PPE (gloves, gown), contaminated labware (e.g., pipette tips, tubes), and excess this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Containment: Solid waste should be placed in a sealed bag before being put into the final waste container.[1] Liquid waste should be collected in a sealed, non-reactive container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Removal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[8][9]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is vital.
Table 2: Emergency Response Protocol for this compound Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7][10] |
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate deactivating agent or soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Caption: A decision-making diagram for this compound-related emergencies.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. pogo.ca [pogo.ca]
- 3. pogo.ca [pogo.ca]
- 4. benchchem.com [benchchem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fda.gov [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
